Ethyl 3-(pyridin-2-ylamino)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(pyridin-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-12-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITNIDFEANEWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475203 | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103041-38-9 | |
| Record name | N-2-Pyridinyl-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103041-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(pyridin-2-ylamino)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3A2JJ3GSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its significance in the manufacturing of anticoagulants. The information presented herein is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
Chemical and Physical Properties
This compound is a white solid crystalline substance.[1] Its chemical structure consists of a pyridine (B92270) ring linked via an amino group to a propanoate ethyl ester chain. This unique structure makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [1][2] |
| Molecular Formula | C10H14N2O2 | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [2][4] |
| Appearance | White Solid / White flaky crystals | [1] |
| Melting Point | 48-50 °C | [5][6] |
| Boiling Point | 125 °C at 0.2 mmHg | [1][5] |
| Density | 1.131±0.06 g/cm3 (Predicted) | [5] |
| Solubility | DMSO, Methanol | [5] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [5][7] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[1][4][8] This reaction is typically catalyzed by an acid, such as trifluoromethanesulfonic acid, and is carried out in an anhydrous solvent like ethanol (B145695) under heating.[1][4][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
To the stirred solution, add ethyl acrylate. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[8]
-
Slowly add trifluoromethanesulfonic acid as a catalyst. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[8]
-
Heat the reaction mixture in an oil bath to a temperature of 120-160 °C and maintain reflux for 16-20 hours.[1][8][9]
-
After the reaction is complete, cool the mixture to 35-40 °C.
-
Wash the reaction mixture with petroleum ether.
-
Concentrate the washed solution under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of this compound.[1][9]
Role in the Synthesis of Dabigatran Etexilate
The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Dabigatran etexilate.[1][4][9] Dabigatran etexilate is a potent, orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
The synthesis of Dabigatran involves the coupling of this compound with other chemical moieties to construct the final complex molecule. The purity and quality of the this compound intermediate are therefore of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Biological Activity
While this compound is a key component in the synthesis of a biologically active molecule, there is limited publicly available information on its own intrinsic biological activity. It is primarily considered a synthetic building block. One source mentions it as a thrombin inhibitor with potential anticancer and anti-inflammatory properties, however, this information is not widely substantiated in other available literature and should be interpreted with caution.[2] The primary focus of research and industrial application remains on its role as a precursor to Dabigatran etexilate.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of the anticoagulant Dabigatran etexilate. A thorough understanding of its chemical properties and a robust and efficient synthesis protocol are critical for the consistent production of this life-saving medication. This technical guide provides a consolidated overview of the key technical aspects of this compound, serving as a valuable resource for professionals engaged in pharmaceutical research, development, and manufacturing.
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 3. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 6. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate, identified by the CAS Number 103041-38-9 , is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block for the synthesis of potent direct thrombin inhibitors, most notably Dabigatran etexilate, a widely used oral anticoagulant.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a consolidated resource for laboratory and research applications.
| Property | Value | Citations |
| CAS Number | 103041-38-9 | [1][2][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5][6] |
| Molecular Weight | 194.23 g/mol | [1][4][7] |
| Appearance | White Solid / White - Pale yellow Crystal - Lump | [2][8] |
| Melting Point | 48.00 °C / 48-50°C | [4][9] |
| Boiling Point | 337.80 °C / 125°C at 0.2mmHg | [2][4][9] |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
| Flash Point | 158.10 °C | [4] |
| Storage Conditions | Refrigerator, 2-8°C, under an inert atmosphere | [8][10] |
| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCOC(=O)CCNC1=CC=CC=N1 | [4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a catalytic reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674).[1][11] This process is valued for its efficiency and the high purity of the resulting product.
Experimental Protocol
The following protocol outlines a common method for the preparation of this compound.[3][11]
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695) (Solvent)
-
Trifluoromethanesulfonic acid (Catalyst)
-
Petroleum ether (Washing solvent)
-
Ethyl acetate (B1210297) (Recrystallization solvent)
-
Nitrogen gas (Inert atmosphere)
Equipment:
-
Round-bottom flask
-
Stirrer
-
Oil bath
-
Reflux condenser
-
Apparatus for concentration under reduced pressure
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.[3]
-
Addition of Reactants: To the stirred solution, add ethyl acrylate followed by the slow, dropwise addition of trifluoromethanesulfonic acid as the catalyst.[3][11]
-
Catalytic Reaction: Protect the reaction mixture with a nitrogen atmosphere and heat it in an oil bath to a temperature of 120-160°C.[3][11] Maintain these conditions with reflux and stirring for a period of 16-20 hours.[3][11]
-
Initial Purification: After the reaction is complete, cool the solution to 35-40°C. Wash the reaction liquid with petroleum ether.[2][11]
-
Concentration: Concentrate the washed solution under reduced pressure to remove the solvent.[2][11]
-
Final Purification: The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 or 8:1 volume ratio) and recrystallized to yield white, flaky crystals of this compound.[11]
-
Isolation: The final product is isolated by suction filtration. The purity is typically high, often around 99% as determined by HPLC.[3][11]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow
Application in Drug Development: A Thrombin Inhibitor Intermediate
This compound is a pivotal intermediate in the synthesis of Dabigatran etexilate.[2][3] Dabigatran etexilate is a direct thrombin inhibitor, a class of anticoagulant medications that prevent the formation of blood clots by directly blocking the activity of thrombin, a key enzyme in the coagulation cascade.[4][10] The high purity and reliable synthesis of this intermediate are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
Logical Pathway to Therapeutic Action
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 103041-38-9 [chemicalbook.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 6. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 10. nbinno.com [nbinno.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably the direct thrombin inhibitor, Dabigatran etexilate.[1][2][] This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and biological significance, tailored for professionals in research and drug development.
Molecular Structure and Chemical Properties
This compound is a white solid with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[2] Its structure features a pyridine (B92270) ring linked via a secondary amine to an ethyl propanoate chain. This unique combination of a heterocyclic aromatic ring and an aliphatic ester chain imparts specific chemical reactivity that is crucial for its role as a synthetic precursor.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 103041-38-9 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 125 °C at 0.2 mmHg | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, and Methanol. | [4] |
Note: While a definitive crystal structure with experimentally determined bond lengths and angles is not publicly available, the analysis of a closely related, more complex derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, suggests a twisted conformation between the pyridine and adjacent rings.[5]
Spectroscopic Data Analysis (Predicted)
¹H NMR:
-
Ethyl group: A triplet corresponding to the -CH₃ protons and a quartet for the -O-CH₂- protons.
-
Propanoate chain: Two triplets corresponding to the two -CH₂- groups.
-
Pyridine ring: A series of multiplets in the aromatic region.
-
Amine proton: A broad singlet.
¹³C NMR:
-
Ethyl group: Two distinct signals for the -CH₃ and -O-CH₂- carbons.
-
Propanoate chain: Signals for the two -CH₂- carbons and a downfield signal for the carbonyl carbon (C=O).
-
Pyridine ring: Five distinct signals in the aromatic region.
IR Spectroscopy:
-
N-H stretch: A peak in the region of 3200-3500 cm⁻¹.
-
C=O stretch (ester): A strong absorption around 1730 cm⁻¹.
-
C-N stretch: A peak in the 1200-1350 cm⁻¹ region.
-
C-O stretch (ester): Signals in the 1000-1300 cm⁻¹ range.
-
Aromatic C-H and C=C stretches: Peaks characteristic of the pyridine ring.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 194. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the propanoate chain.
Synthesis of this compound
A widely cited and patented method for the synthesis of this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[2]
Experimental Protocol: Synthesis
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695) (solvent)
-
Trifluoromethanesulfonic acid (catalyst)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture to a temperature between 120-160 °C and maintain for 16-20 hours.
-
After the reaction is complete, cool the solution and wash it with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield white, flaky crystals of this compound.[2]
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent, orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1][2][]
Role as a Thrombin Inhibitor Precursor
Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Inhibiting thrombin is a key therapeutic strategy for preventing and treating thromboembolic disorders.
Potential Anticancer Activity
Some studies suggest that this compound may possess anticancer properties by inhibiting DNA synthesis in tumor cells.[6] It is also suggested to have anti-inflammatory effects through the inhibition of platelet aggregation.[6] Further research is needed to fully elucidate the specific signaling pathways involved and to determine its therapeutic potential in oncology.
Experimental Protocols for Biological Activity Assessment
Thrombin Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the thrombin inhibitory activity of a compound like this compound.
Materials:
-
Human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) in Tris-HCl buffer.
-
Add the test compound dilutions to the wells of a 96-well microplate.
-
Add a fixed concentration of human α-thrombin to each well and incubate for a defined period.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of thrombin inhibition against the compound concentration.
Cell Viability Assay (General Protocol)
This protocol provides a general workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT or similar viability reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound is a molecule of considerable importance in medicinal chemistry, primarily due to its role as a key building block in the synthesis of the anticoagulant Dabigatran etexilate. Its synthesis is well-established, and its chemical properties are conducive to its application in multi-step synthetic pathways. While its potential as a direct therapeutic agent in cancer treatment is an area of emerging interest, further in-depth studies are required to validate its efficacy and elucidate its precise mechanism of action. This guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development.
References
- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 2. This compound | 103041-38-9 [chemicalbook.com]
- 4. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological relevance. The information is presented to support research, development, and manufacturing activities in the pharmaceutical sector.
Chemical and Physical Properties
This compound is a white to pale yellow solid crystalline substance.[1] Its core structure consists of a pyridine (B92270) ring linked via an amino group to a propanoate ethyl ester chain.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103041-38-9 | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4][] |
| Molecular Weight | 194.23 g/mol | [][6] |
| Appearance | White to pale yellow crystal/lump/solid | [1] |
| Melting Point | 48-50 °C | [1][7] |
| Boiling Point | 125 °C at 0.2 mmHg | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | Refrigerator (2-8°C), in a dark, inert atmosphere | [1] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[8][9] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, and is carried out in an anhydrous ethanol (B145695) solvent.[8][9]
Experimental Protocol
The following protocol is a synthesis of information from publicly available documents, including patents that detail the manufacturing process at various scales.
Materials and Reagents:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[9] The volume of ethanol used is generally between one-quarter to equal the volume of ethyl acrylate.[9]
-
Addition of Reagents: To the stirred solution, add ethyl acrylate. Subsequently, slowly add trifluoromethanesulfonic acid dropwise. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[9]
-
Reaction: Heat the reaction mixture to a temperature between 120-160°C and maintain it under reflux with continuous stirring for 16-20 hours.[8][9]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Concentrate the solution under reduced pressure to remove the solvent.[8][9]
-
The resulting residue is then washed and recrystallized from a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 or 5:1 volume ratio) to yield white, flaky crystals of this compound.[8][9]
-
-
Yield and Purity: Reported yields for this process are in the range of 80-85%, with a purity of approximately 99% as determined by HPLC.[8]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectral Data
Detailed spectral data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are essential for the structural confirmation and purity assessment of this compound. While actual spectra are not publicly available in research literature, they can be obtained from various commercial suppliers upon request.[10][11][12] The expected spectral characteristics are summarized below.
Table 2: Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the ethyl group (triplet and quartet), methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups, and aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons, and the distinct carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O (ester) stretching, C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ). |
Biological Significance and Applications
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Dabigatran etexilate.[1] Dabigatran etexilate is an oral anticoagulant that functions as a direct thrombin inhibitor.[13]
Some sources suggest that this compound itself may possess anti-inflammatory and anticancer properties, potentially through the inhibition of platelet aggregation and DNA synthesis, respectively.[6] However, detailed studies on the specific signaling pathways involved for the intermediate itself are not extensively reported in the scientific literature. The well-understood mechanism of action pertains to the final drug product, Dabigatran.
Role in the Synthesis of a Thrombin Inhibitor
Caption: Role of this compound in anticoagulation therapy.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physical and chemical properties, along with established synthesis protocols, make it a valuable building block for the production of the anticoagulant drug Dabigatran etexilate. This guide provides essential technical information to aid researchers and professionals in their work with this important intermediate. Further investigation into the potential independent biological activities of this molecule could open new avenues for therapeutic research.
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 7. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 8. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 10. 103041-38-9|this compound|BLD Pharm [bldpharm.com]
- 11. britiscientific.com [britiscientific.com]
- 12. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its biological significance as a potential therapeutic agent. This document consolidates key data, outlines detailed experimental protocols, and visualizes its mechanism of action within the coagulation cascade to serve as a valuable resource for professionals in pharmaceutical research and development.
Chemical Identity and Properties
This compound, with the IUPAC name This compound , is a well-characterized organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [][2] |
| Synonyms | N-2-Pyridinyl-β-alanine ethyl ester, Ethyl 3-(2-Pyridylamino)propanoate | [][3] |
| CAS Number | 103041-38-9 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [][3] |
| Molecular Weight | 194.23 g/mol | [][3] |
| Appearance | White solid / White flaky crystals | [2][4] |
| Melting Point | 48.0 °C | [3] |
| Boiling Point | 337.8 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Synthesis of this compound
The predominant synthetic route to this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate. A detailed experimental protocol, as described in patent literature, is provided below.
Experimental Protocol: Synthesis via Michael Addition
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695)
-
Trifluoromethanesulfonic acid (catalyst)
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
To the stirred solution, add ethyl acrylate.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.
-
Heat the mixture to a reflux temperature of 120-160 °C in an oil bath and maintain the reaction for 16-20 hours under nitrogen protection.
-
After the reaction is complete, cool the mixture and wash the resulting solution with petroleum ether at a temperature of 35-40 °C under a pressure of 0.09-0.1 MPa.
-
Concentrate the washed solution under reduced pressure.
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 5:1, 8:1, or 10:1 volume ratio) and recrystallized to yield white, flaky crystals of this compound.
Yield and Purity:
-
Yield: 80-85%
-
Purity: >99% (as determined by HPLC)
Biological Activity and Mechanism of Action
This compound is primarily of interest due to its role as a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4] While the biological activity of the final drug is well-established, recent in silico studies have begun to elucidate the potential of this compound itself as a thrombin inhibitor.
Thrombin Inhibition
A molecular docking study investigated the interaction of this compound with human alpha-thrombin (PDB code: 1PPB). The study revealed that the compound forms a stable complex with the enzyme, exhibiting a significant binding energy.[5] This suggests a direct inhibitory effect on thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.
| Target Enzyme | PDB Code | Binding Energy (kcal/mol) | Study Type | Reference(s) |
| Human alpha-thrombin | 1PPB | -7.03 | Molecular Docking | [5] |
While some commercial sources suggest potential anticancer and anti-inflammatory properties, these claims are not yet substantiated by robust, publicly available experimental data for this specific compound.
Signaling Pathway
The primary mechanism of action for this compound, as suggested by molecular docking studies, is the direct inhibition of thrombin. This interference disrupts the normal blood coagulation cascade.
Caption: Inhibition of the Coagulation Cascade by this compound.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, primarily as a crucial building block for the anticoagulant Dabigatran etexilate. Emerging in silico evidence suggests that it may also possess intrinsic thrombin inhibitory activity. The well-defined synthesis and purification protocols, coupled with its clear role in the development of life-saving therapeutics, underscore its importance. Further in vitro and in vivo studies are warranted to fully elucidate its independent biological activity profile. This guide provides a foundational resource for researchers and developers working with this key pharmaceutical intermediate.
References
Common synonyms for Ethyl 3-(pyridin-2-ylamino)propanoate.
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical synonyms, physical and chemical properties, synthesis and purification protocols, and its role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.
Chemical Synonyms and Identification
This compound is known by several synonyms in scientific literature and chemical catalogs. Proper identification is crucial for accurate research and sourcing.
Common Synonyms:
-
ethyl 3-(2-pyridinylamino)propanoate[1]
-
N-2-Pyridyl-beta-alanin ethyl ester[2]
-
Ethyl 3-(2-pyridylamino)propanoate
-
N-[2]Pyridyl-β-alanin-ethyl ester
-
3-(2-Pyridylamino)propionic Acid Ethyl Ester[5]
-
Dabigatran Impurity 83
-
Dabigatran Etexilate Impurity 90
-
N-2-pyridin-B-alanine ethyl ester
-
Dabigatran Etexilate Intermediate 4
Chemical Identifiers:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to pale yellow solid/crystal | [1][2] |
| Melting Point | 48-50 °C | |
| Boiling Point | 125 °C at 0.2 mmHg | |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically >98% | [5] |
| Solubility | Soluble in DMSO, Methanol |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate.
Experimental Protocol
This protocol is based on a method that utilizes trifluoromethanesulfonic acid as a catalyst.[6]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695) (Solvent)
-
Trifluoromethanesulfonic acid (Catalyst)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol.
-
To this solution, add ethyl acrylate.
-
Slowly add trifluoromethanesulfonic acid as a catalyst to the reaction mixture.
-
Heat the mixture in an oil bath to a temperature of 120-160 °C under a nitrogen atmosphere.
-
Allow the reaction to proceed for 16-20 hours.
-
After the reaction is complete, cool the mixture to 35-40 °C.
-
Wash the reaction mixture with petroleum ether.
-
Concentrate the washed solution under reduced pressure.
-
The crude product is then purified by recrystallization from a petroleum ether/ethyl acetate solvent system to yield white, flaky crystals of this compound.
Yield and Purity:
-
Yield: Approximately 85%
-
Purity: >99% (as determined by HPLC)
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Role in Dabigatran Etexilate Synthesis
This compound is a crucial intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used as an anticoagulant.
Reaction Pathway
The synthesis of Dabigatran etexilate from this compound involves a multi-step process. A key step is the coupling of this compound with a substituted benzoic acid derivative.
General Reaction Scheme:
-
Amide Coupling: this compound is coupled with 3-amino-4-(methylamino)benzoic acid derivatives.
-
Cyclization: The resulting intermediate undergoes cyclization to form the benzimidazole (B57391) core of Dabigatran.
-
Further Modifications: Subsequent steps involve the addition of the hexyl chloroformate and conversion to the mesylate salt to yield the final active pharmaceutical ingredient.
Dabigatran Synthesis Workflow
The following diagram outlines the logical flow of the synthesis of Dabigatran etexilate, highlighting the role of this compound.
Biological Activity and Signaling Pathways
While primarily recognized as a pharmaceutical intermediate, this compound is a precursor to a biologically active molecule that targets the coagulation cascade.
Thrombin Inhibition
Dabigatran, the active metabolite of Dabigatran etexilate, is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.
Mechanism of Action: Direct thrombin inhibitors bind to the active site of thrombin, blocking its interaction with fibrinogen and preventing clot formation. This action is independent of antithrombin III, a cofactor required for the action of heparins.
Coagulation Cascade and Site of Action
The following diagram illustrates the coagulation cascade and the point of inhibition by direct thrombin inhibitors derived from this compound.
Other Reported Activities
Some sources have attributed other biological activities to this compound, including anticancer and anti-inflammatory properties. It has been suggested that its anticancer effects may arise from the inhibition of DNA synthesis, and its anti-inflammatory properties from the inhibition of platelet aggregation.[2] However, detailed mechanistic studies and signaling pathways for these activities specifically for this compound are not extensively documented in the available literature. Further research is required to fully elucidate these potential biological roles.
References
- 1. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 2. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 3. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Biological Activity of Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound primarily recognized for its crucial role as a key intermediate in the synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used clinically as an anticoagulant. While its function in synthetic chemistry is well-documented, its intrinsic biological activities remain a subject of exploration. This technical guide provides a comprehensive overview of the known and putative biological activities of this compound, including its role as a thrombin inhibitor, and its potential anticancer and anti-inflammatory properties. This document synthesizes available information on its structural analogs, presents detailed experimental protocols for evaluating these activities, and uses visualizations to illustrate key experimental workflows.
Introduction
This compound (CAS No: 103041-38-9) is a derivative of β-alanine and 2-aminopyridine (B139424). Its established application lies in the pharmaceutical industry as a building block for the synthesis of Dabigatran etexilate[1][2][3][4]. However, commercial suppliers have made claims regarding its direct biological activities, including thrombin inhibition, anticancer, and anti-inflammatory effects. This guide aims to critically evaluate these claims by examining the biological activities of structurally related compounds and providing detailed methodologies for future in vitro and in vivo validation.
Putative Biological Activities and Supporting Evidence from Structural Analogs
Direct quantitative biological data for this compound is not extensively available in peer-reviewed literature. The following sections discuss the putative activities based on supplier information and published data on structurally similar compounds, such as N-aryl-β-alanine and 2-aminopyridine derivatives.
Thrombin Inhibition
Given its role as a precursor to Dabigatran etexilate, it is plausible that this compound itself possesses some degree of thrombin inhibitory activity. Thrombin is a crucial serine protease in the coagulation cascade, and its inhibition is a key strategy for antithrombotic therapies. The structural similarity to the core of Dabigatran suggests potential interaction with the active site of thrombin.
Anticancer Activity
Several studies have reported the anticancer properties of N-aryl-β-alanine derivatives. For instance, certain derivatives have been shown to exhibit convincing anticancer effects against triple-negative breast cancer cells and glioblastoma in vitro[5][6]. The proposed mechanisms often involve the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation. While no direct studies on this compound have been published, the shared β-alanine core suggests this as a promising area for investigation.
Anti-inflammatory Activity
Derivatives of 2-aminopyridine have been reported to possess anti-inflammatory properties[7][8][9]. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The pyridin-2-ylamino moiety in the target compound suggests that it may exhibit similar activities.
Quantitative Data on Structural Analogs
While specific quantitative data for this compound is not available, the following table summarizes representative data for structurally related compounds to provide a basis for comparison and to guide future studies.
| Compound Class | Specific Compound/Derivative | Biological Activity | Assay | IC50 / Activity | Reference |
| N-aryl-β-alanine Derivatives | bis(N'-(4-bromobenzylidene) fragment | Anticancer | Cytotoxicity Assay | - | [5] |
| 2-Aminopyridine Derivatives | Cu-complex of 4-aminopyridine | Anti-inflammatory | - | 54.2 ± 2.08% inhibition at 100 µg/mL | [9] |
Experimental Protocols
To facilitate the investigation of the putative biological activities of this compound, this section provides detailed protocols for relevant in vitro assays.
Thrombin Inhibition Assay (Chromogenic)
This assay quantitatively measures the inhibition of thrombin activity using a chromogenic substrate.
Materials:
-
Human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.3)
-
Test compound (this compound)
-
Known thrombin inhibitor (e.g., Dabigatran) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or control to the respective wells.
-
Add 25 µL of the human alpha-thrombin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes using a microplate reader.
-
The rate of the reaction (change in absorbance per minute) is proportional to the thrombin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
The Pivotal Role of Ethyl 3-(pyridin-2-ylamino)propanoate in Dabigatran Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate, in the synthesis of dabigatran (B194492) etexilate, a potent direct thrombin inhibitor. Understanding the chemistry and process parameters surrounding this key building block is paramount for the efficient and scalable production of this life-saving anticoagulant.
Introduction to Dabigatran and the Significance of its Synthesis
Dabigatran etexilate, marketed as Pradaxa®, is an oral anticoagulant that has revolutionized the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] Its mechanism of action involves the direct, reversible inhibition of thrombin, a key enzyme in the coagulation cascade.[2] The synthesis of dabigatran etexilate is a multi-step process, with the formation of specific intermediates being crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Among these, this compound stands out as a cornerstone molecule.
This compound: The Core Building Block
This compound (Compound 1 ) is a key intermediate in the synthesis of dabigatran etexilate.[3][4][5] Its structure incorporates a pyridin-2-ylamino group and an ethyl propanoate chain, which are essential moieties that will ultimately form a significant portion of the final dabigatran molecule.
The primary role of this compound is to react with a substituted benzoic acid derivative, typically 4-(methylamino)-3-nitrobenzoic acid or its corresponding acid chloride, to form a crucial amide bond. This reaction connects the two major fragments of the future dabigatran molecule.
Synthesis of this compound
The efficient synthesis of this key intermediate is a prerequisite for a cost-effective dabigatran production process. A common and effective method involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[3][6]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695)
-
Trifluoromethanesulfonic acid (catalyst)
-
Petroleum ether (for washing)
-
Ethyl acetate (B1210297) (for recrystallization)
-
Nitrogen gas supply
-
Round bottom flask
-
Magnetic stirrer
-
Oil bath
-
Apparatus for reduced pressure concentration
Procedure:
-
In a 500mL round bottom flask equipped with a magnetic stirrer, dissolve 50g of 2-aminopyridine in 50mL of anhydrous ethanol under a nitrogen atmosphere.[3]
-
Once the solid has largely dissolved, add 56.5 mL of ethyl acrylate to the stirred solution.[3]
-
Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the reaction mixture.[3]
-
Heat the mixture in an oil bath to a temperature of 120-160°C and maintain reflux with stirring for 16-20 hours.[3][7]
-
After the reaction is complete, cool the mixture to 35-40°C.[3]
-
Wash the reaction liquid with petroleum ether at a pressure of 0.09-0.1 MPa and then concentrate the liquid under reduced pressure.[3]
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (8:1 volume ratio) and recrystallized to yield white, lamellar crystals of this compound.[3]
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 83% | [3] |
| Purity (HPLC) | 99% | [3] |
The Core Reaction: Amide Bond Formation in Dabigatran Synthesis
The central role of this compound is realized in its reaction with 4-(methylamino)-3-nitrobenzoyl chloride. This step forges a critical amide linkage, leading to the formation of ethyl 3-[--INVALID-LINK--amino]-propanoate (Compound II ).[8]
Experimental Protocol: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]-propanoate (Compound II)
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Thionyl chloride
-
This compound (Compound 1 )
-
Triethylamine
-
Anhydrous sodium sulfate
-
Hexane (for purification)
-
Nitrogen gas supply
-
Reaction vessel with cooling capabilities
Procedure:
-
Dissolve 100 g of 4-(methylamino)-3-nitrobenzoic acid in 1 L of dichloromethane under a nitrogen atmosphere and cool the solution to 0-5°C.[8]
-
Add thionyl chloride to the reaction mixture over 1 hour and then heat the mixture to reflux for 5-6 hours.[8]
-
After the reaction is complete, remove the excess thionyl chloride by co-distillation with dichloromethane.[8]
-
Dissolve the resulting acid chloride in dichloromethane under an inert atmosphere and add triethylamine.[8]
-
Slowly add a solution of this compound in dichloromethane to the reaction mixture, maintaining the temperature.[8][9]
-
Upon completion, dilute the reaction mass with water and extract the product with dichloromethane.[8][9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the solvent under vacuum.[8]
-
Purify the product by using hexane.[8]
Quantitative Data for the Amide Formation Step
| Parameter | Value | Reference |
| Yield | 80% | [8] |
| Purity (HPLC) | >98% | [8] |
Subsequent Transformations to Dabigatran Etexilate
Following the formation of Compound II , the synthesis of dabigatran etexilate proceeds through several key transformations:
-
Reduction of the Nitro Group: The nitro group in Compound II is reduced to an amino group to form ethyl 3-[--INVALID-LINK--amino]-propanoate (Compound III ). This is often achieved using reagents like sodium dithionite (B78146) or through catalytic hydrogenation.[8][10]
-
Benzimidazole (B57391) Ring Formation: Compound III is then reacted with N-(4-cyanophenyl)glycine, which leads to the formation of the central benzimidazole ring structure of dabigatran.[8][11]
-
Further Functional Group Manipulations: The synthesis is completed through a series of reactions including the conversion of the cyano group to an amidine, and subsequent reaction with n-hexyl chloroformate to install the etexilate group, ultimately yielding dabigatran etexilate.[9][12]
Logical Workflow of Dabigatran Synthesis
The following diagram illustrates the pivotal position of this compound in the overall synthetic pathway of dabigatran.
Caption: Synthetic pathway of Dabigatran highlighting the central role of this compound.
Conclusion
This compound is an indispensable intermediate in the synthesis of dabigatran etexilate. Its efficient preparation and subsequent reaction to form the core amide linkage are critical for the overall success of the manufacturing process. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, enabling the optimization of dabigatran synthesis for improved yield, purity, and cost-effectiveness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 5. This compound | 103041-38-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 9. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 12. WO2009111997A1 - A method for the preparation of dabigatran - Google Patents [patents.google.com]
An In-depth Technical Review of Ethyl 3-(pyridin-2-ylamino)propanoate
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate, CAS number 103041-38-9, is a crucial chemical intermediate with significant applications in the pharmaceutical industry.[1] Primarily recognized for its role as a precursor in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate, this compound is at the forefront of anticoagulant therapy development.[2][] This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in the development of modern pharmaceuticals. The information is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline solid under standard conditions.[4][5] It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, and Ethyl Acetate.[6][7] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 103041-38-9 | [1][4][8] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [8][9][10] |
| Molecular Weight | 194.23 g/mol | [1][8][10] |
| Appearance | White to Pale Yellow Solid/Crystal | [4][5] |
| Melting Point | 48-50 °C | [5][8][10] |
| Boiling Point | 125 °C at 0.2 mmHg | [4][5] |
| 337.8 ± 22.0 °C at 760 mmHg | [8][10] | |
| Density | 1.1 ± 0.1 g/cm³ | [10] |
| Flash Point | 158.10 °C | [8] |
| pKa | 6.26 ± 0.10 (Predicted) | [5] |
| LogP | 1.54 (at 22°C and pH 6) | [5] |
| Storage Conditions | Refrigerator (2-8°C), Inert Atmosphere, Keep in Dark Place | [2][5] |
Synthesis Methodologies
The synthesis of this compound is critical for its application in pharmaceutical manufacturing. Several synthetic routes have been developed, with the most common and efficient method involving the reaction of 2-aminopyridine (B139424) and ethyl acrylate.
Primary Synthesis Route: Michael Addition
This method utilizes a catalyzed Michael addition reaction between 2-aminopyridine and ethyl acrylate.[4][11] It is favored for its simplicity, use of readily available materials, and relatively high yield.[11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. This compound | 103041-38-9 [chemicalbook.com]
- 5. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 6. britiscientific.com [britiscientific.com]
- 7. This compound | CAS:103041-38-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. biosynth.com [biosynth.com]
- 9. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 10. This compound | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 11. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 12. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2][3] This document provides detailed protocols for the synthesis of this compound via an aza-Michael addition reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674).[4] The synthesis is efficient and can be achieved using different acid catalysts. The methodologies presented here are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.[4][5]
Chemical Reaction Pathway
The synthesis proceeds via the nucleophilic addition of the amino group of 2-aminopyridine to the β-carbon of the α,β-unsaturated ester, ethyl acrylate.[4] This reaction is typically catalyzed by a Brønsted acid.[4]
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the reaction parameters and reported outcomes for the synthesis of this compound using two different acid catalysts.
Table 1: Synthesis using Trifluoromethanesulfonic Acid as a Catalyst [6][7]
| Parameter | Value |
| Reactants | |
| 2-Aminopyridine | 1.0 eq |
| Ethyl Acrylate | 1.0 - 1.2 eq |
| Catalyst | |
| Trifluoromethanesulfonic Acid | 5 - 10 mol% |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 120 - 160 °C |
| Reaction Time | 16 - 20 hours |
| Yield | 85% |
| Purity (HPLC) | 99% |
Table 2: Synthesis using Glacial Acetic Acid as a Catalyst [5][8]
| Parameter | Value |
| Reactants | |
| 2-Aminopyridine | 1.0 eq |
| Ethyl Acrylate | 1.2 - 1.4 eq |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | 80 - 85 °C |
| Reaction Time | 12 hours |
| Yield | High (specific percentage not consistently stated) |
| Purity | Qualified for industrial production |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White solid / White flaky crystals | [1] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 125 °C / 0.2 mmHg | [3] |
| Solubility | DMSO, Methanol | [3] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst[6][7]
This protocol describes the synthesis of this compound using trifluoromethanesulfonic acid as a catalyst, which generally results in high yield and purity.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Trifluoromethanesulfonic acid
-
Anhydrous ethanol
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Oil bath
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminopyridine (e.g., 150 g) and anhydrous ethanol (e.g., 80 mL).[6]
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.[6]
-
Add ethyl acrylate (e.g., 169.5 mL) to the reaction mixture.[6]
-
Slowly add trifluoromethanesulfonic acid (e.g., 25 mL) dropwise to the stirred solution.[6]
-
Heat the reaction mixture in an oil bath to a temperature between 120-160 °C and maintain the reflux for 16-20 hours.[6][7]
-
After the reaction is complete, cool the mixture to 35-40 °C.[6]
-
Concentrate the washed reaction solution under reduced pressure using a rotary evaporator.[1][6]
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 volume ratio).[7]
-
Recrystallize the crude product to obtain white, flaky crystals of this compound.[6][7]
-
The final product can be dried under vacuum. The reported yield is approximately 85% with a purity of 99% as determined by HPLC.[7]
Protocol 2: Synthesis using Glacial Acetic Acid Catalyst[5][8]
This protocol provides an alternative method using glacial acetic acid, which is a milder and less expensive catalyst.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Glacial acetic acid
-
2N Hydrochloric acid
-
Sodium carbonate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a three-necked flask, sequentially add 2-aminopyridine (e.g., 200 g), ethyl acrylate (e.g., 276.8 mL), and glacial acetic acid (e.g., 63.6 mL).[5]
-
Heat the mixture to an internal temperature of 80 °C (external temperature around 85 °C) and stir overnight (approximately 12 hours).[5]
-
Monitor the reaction progress by HPLC until the 2-aminopyridine is consumed.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Add 2N HCl (e.g., 1100 mL) and stir. Note that this may be an exothermic process.[5]
-
After 30 minutes, extract the aqueous phase with ethyl acetate (e.g., 2 x 50 mL) to remove impurities, and collect the aqueous phase.[8]
-
To the combined aqueous phase, add solid sodium carbonate to basify, followed by extraction with ethyl acetate (e.g., 2 x 100 mL).[8]
-
Combine the organic phases and dry the ethyl acetate to yield the crude product.[8]
-
Further purification can be achieved by pulping or recrystallization.
Characterization
The synthesized this compound can be characterized by standard analytical techniques:
-
¹H NMR Spectroscopy (400MHz, CDCl₃): δ 8.06 (d, J=3.9Hz, 1H), 7.36 (t, J=7.1Hz, 1H), 6.53 (t, J=5.5Hz, 1H), 6.36 (d, J=8.3Hz, 1H), 4.91 (s, 1H), 4.21-4.03 (m, 2H), 3.68-3.52 (m, 2H), 2.60 (dd, J=8.0, 3.8Hz, 2H), 1.34-1.05 (m, 3H).[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: To confirm the identity and purity of the crystalline solid.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Trifluoromethanesulfonic acid and glacial acetic acid are corrosive and should be handled with care.
-
Ethyl acrylate is a flammable liquid and an irritant.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety, especially at elevated temperatures.[6][7]
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 5. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, an important intermediate in the pharmaceutical industry, notably in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1][2] The described protocol is based on the aza-Michael addition of 2-aminopyridine (B139424) to ethyl acrylate (B77674).[3]
Reaction Principle
The synthesis proceeds via a conjugate addition reaction, where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate.[3] This reaction is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid or glacial acetic acid, to activate the ethyl acrylate and facilitate the nucleophilic attack.[3]
Experimental Protocol
This protocol details two common methods for the synthesis of this compound, primarily differing in the choice of catalyst.
Method 1: Trifluoromethanesulfonic Acid Catalysis
This method utilizes trifluoromethanesulfonic acid as a potent catalyst in an anhydrous ethanol (B145695) solvent.[1][4][5]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.[2][5]
-
Addition of Reactants: To the stirred solution, add ethyl acrylate.[2]
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid dropwise to the reaction mixture.[2]
-
Reaction: Heat the mixture in an oil bath to a temperature of 120-160°C and maintain the reflux for 16-20 hours under a nitrogen blanket.[4][5]
-
Work-up: After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction solution with petroleum ether.[4][5]
-
Purification: Concentrate the washed solution under reduced pressure. The resulting residue is then washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of this compound.[4][5]
Method 2: Acetic Acid Catalysis
This method employs glacial acetic acid as a catalyst and is often performed without a solvent.[6][7]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Glacial acetic acid
-
2N Hydrochloric acid
-
Ethyl acetate
-
Sodium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a three-necked flask, sequentially add 2-aminopyridine, ethyl acrylate, and glacial acetic acid.[6]
-
Reaction: Heat the mixture to an internal temperature of 80°C and stir overnight (approximately 12 hours). Monitor the reaction progress using HPLC.[6]
-
Work-up: Once the 2-aminopyridine is consumed, cool the system to room temperature. Add 2N HCl and stir. Extract the aqueous phase with ethyl acetate to remove impurities.[6][7]
-
Isolation: Neutralize the aqueous phase with solid sodium carbonate and extract the product with ethyl acetate.[6]
-
Purification: Combine the organic extracts and evaporate the solvent. To the residue, add DMF and water and stir to induce precipitation. Filter the solid product.[6]
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis protocols.
| Parameter | Method 1 (Trifluoromethanesulfonic Acid) | Method 2 (Acetic Acid) | Reference |
| Yield | ~85% | High (not specified) | [5] |
| Purity (HPLC) | 99% | Qualified | [5][7] |
| Reactant Molar Ratio (2-Aminopyridine:Ethyl Acrylate) | 1:1 to 1:2 | 1:1 to 1:5 | [5][7] |
| Catalyst Loading (mol% relative to Ethyl Acrylate) | 5-10% | Varies (mass ratio to 2-aminopyridine 1:0.1 to 1:1.5) | [5][7] |
| Reaction Temperature | 120-160°C | 80°C (internal) | [5][6] |
| Reaction Time | 16-20 hours | ~12 hours | [5][6] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Signaling Pathway of the Aza-Michael Addition
Caption: The reaction mechanism of the acid-catalyzed aza-Michael addition for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 4. This compound | 103041-38-9 [chemicalbook.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
Application Notes and Protocols: Trifluoromethanesulfonic Acid as a Catalyst in Propanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethanesulfonic acid (CF3SO3H), commonly known as triflic acid (TfOH), is a superacid that has gained prominence as a highly efficient catalyst in a variety of organic transformations.[1] Its exceptional acidity, thermal stability, and the non-nucleophilic nature of its conjugate base make it a superior alternative to traditional acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) for reactions like Fischer esterification.[1][2] This document provides detailed application notes and protocols for the use of triflic acid as a catalyst in the synthesis of propanoate esters.
Propanoate esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries. The use of triflic acid as a catalyst can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.
Catalytic Activity and Advantages of Trifluoromethanesulfonic Acid
Triflic acid's catalytic prowess in esterification stems from its ability to efficiently protonate the carbonyl oxygen of the carboxylic acid, thereby significantly enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Key advantages of using triflic acid include:
-
High Acidity: As one of the strongest known monoprotic acids, even catalytic amounts can lead to high reaction rates.
-
Non-oxidizing: Unlike sulfuric acid, triflic acid is non-oxidizing, which prevents the formation of unwanted byproducts.
-
Thermal Stability: It is stable at elevated temperatures, allowing for a wider range of reaction conditions.
-
Low Nucleophilicity of the Conjugate Base: The triflate anion (CF₃SO₃⁻) is an excellent leaving group and a poor nucleophile, which minimizes side reactions.
Experimental Protocols
While specific literature on the triflic acid-catalyzed synthesis of simple alkyl propanoates is not abundant, a general protocol can be established based on the principles of Fischer esterification and the known reactivity of triflic acid. The following protocols are provided as a guide and may require optimization for specific substrates.
General Protocol for the Synthesis of Alkyl Propanoates
This protocol describes a general procedure for the esterification of propanoic acid with an alcohol (e.g., ethanol, propanol, butanol) using a catalytic amount of trifluoromethanesulfonic acid.
Materials:
-
Propanoic acid
-
Alcohol (e.g., ethanol, 1-propanol, 1-butanol)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanoic acid and the desired alcohol. The molar ratio of alcohol to carboxylic acid is typically between 2:1 and 10:1 to drive the equilibrium towards the product.[3][4]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of trifluoromethanesulfonic acid (typically 0.1-1 mol%) to the reaction mixture. The addition is exothermic and should be done slowly, especially on a larger scale.
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 1 to 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an excess of a low-boiling-point alcohol was used, it can be removed by rotary evaporation.
-
Dilute the remaining mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propanoic acid), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude ester can be purified by fractional distillation to obtain the final product.
Safety Precautions
-
Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to moisture or air.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of propanoate esters. While the data presented here is primarily from studies using sulfuric acid as a catalyst, it provides a valuable benchmark for what can be expected when using the more reactive trifluoromethanesulfonic acid. It is anticipated that the use of triflic acid would result in similar or higher yields with potentially shorter reaction times or lower catalyst loading.
Table 1: Synthesis of n-Propyl Propanoate with H₂SO₄ Catalyst[4]
| Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1:10:0.06 | 45 | 210 | 92.3 |
| 1:10:0.11 | 45 | 210 | 95.2 |
| 1:10:0.15 | 45 | 210 | 96.1 |
| 1:10:0.20 | 45 | 210 | 96.9 |
| 1:10:0.20 | 35 | 210 | 83.7 |
| 1:10:0.20 | 55 | 210 | 96.5 |
| 1:10:0.20 | 65 | 210 | 96.9 |
Table 2: Influence of Alcohol Structure on Propanoate Synthesis with H₂SO₄ Catalyst[4]
| Alcohol | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Ethanol | 1:10:0.20 | 45 | 210 | ~94 |
| 1-Propanol | 1:10:0.20 | 45 | 210 | 96.9 |
| 1-Butanol | 1:10:0.20 | 45 | 210 | ~97 |
| 2-Propanol | 1:10:0.20 | 45 | 210 | ~85 |
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of trifluoromethanesulfonic acid-catalyzed esterification of propanoic acid.
Caption: Mechanism of triflic acid-catalyzed propanoate synthesis.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of propanoate esters using triflic acid as a catalyst.
Caption: General workflow for propanoate ester synthesis.
Conclusion
Trifluoromethanesulfonic acid is a highly effective and versatile catalyst for the synthesis of propanoate esters. Its strong acidity and stability offer significant advantages over traditional catalysts, potentially leading to improved yields and milder reaction conditions. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. As with any chemical procedure, appropriate safety precautions must be strictly followed when handling this powerful superacid.
References
Application Notes and Protocols for the Purification of Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of this compound, focusing on recrystallization, column chromatography, and a combined silica (B1680970) gel adsorption with recrystallization method. Additionally, a protocol for vacuum distillation is included for instances requiring very high purity.
Purification Techniques Overview
The choice of purification technique for this compound depends on the impurity profile of the crude material and the desired final purity. The most commonly employed methods are recrystallization and column chromatography. For industrial-scale purification, a combination of silica gel treatment and recrystallization has been shown to be effective. Vacuum distillation can be used as a final polishing step to achieve very high purity.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, a mixture of petroleum ether and ethyl acetate (B1210297) is a commonly used and effective solvent system.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This method is effective for separating this compound from closely related impurities.
Combined Silica Gel Adsorption and Recrystallization
This method is particularly useful for removing colored impurities and other by-products from the crude reaction mixture. The crude product is first treated with silica gel to adsorb impurities, and the partially purified product is then further purified by recrystallization.
Vacuum Distillation
Given its relatively high boiling point, this compound can be purified by distillation under reduced pressure. This technique is suitable for separating it from non-volatile impurities.
Data Presentation
The following tables summarize quantitative data from various purification protocols.
Table 1: Summary of Recrystallization Conditions and Outcomes
| Recrystallization Solvent System (Petroleum Ether:Ethyl Acetate, v/v) | Yield (%) | Purity (%) | Reference |
| 5:1 | 80 | 99 (HPLC) | [1][2] |
| 8:1 | 83 | 99 (HPLC) | [1][2] |
| 10:1 | 85 | 99 (HPLC) | [1][2] |
Table 2: Summary of Column Chromatography and Other Purification Outcomes
| Purification Method | Eluent/Conditions | Yield (%) | Purity (%) | Reference |
| Column Chromatography | Petroleum Ether:Ethyl Acetate (5:3, v/v) | 71.12 | Not Specified | [3] |
| Silica Gel Adsorption + Recrystallization | Eluent: Petroleum Ether/Ethyl Acetate | 83 - 86 | 99 (HPLC) | [3] |
| Molecular Distillation | 125°C at 0.2 mmHg | Not Specified | up to 99.3 | [4] |
Experimental Protocols
Protocol for Recrystallization
This protocol is a general guideline for the recrystallization of this compound using a petroleum ether/ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Petroleum ether
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Prepare the chosen solvent mixture (e.g., 10:1 petroleum ether:ethyl acetate).
-
Add a minimal amount of the solvent mixture to the flask, just enough to slurry the solid.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent mixture in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified white, flaky crystals under vacuum.
Protocol for Column Chromatography
This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 or 230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow the silica gel to pack evenly, draining the excess solvent until the solvent level is just above the silica gel bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5:3 petroleum ether:ethyl acetate) or a more polar solvent like dichloromethane (B109758) if solubility is an issue. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the prepared mobile phase (5:3 petroleum ether:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Monitor the Separation: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol for Combined Silica Gel Adsorption and Recrystallization
This protocol is based on a patented method for the post-treatment purification of the title compound.[3]
Materials:
-
Crude this compound (typically a dark brown oil)
-
Ethyl acetate
-
Silica gel (100-400 mesh)
-
Petroleum ether
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the crude oil in ethyl acetate (e.g., 30-50 mL).
-
With stirring, add silica gel to the solution for adsorption and decolorization.
-
Stir the mixture for a predetermined time (e.g., 30 minutes).
-
Filter the silica gel and wash it with a mixed solution of petroleum ether and ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain a white solid.
-
Recrystallize the white solid from petroleum ether to obtain white, flaky crystals of pure this compound.[3]
Protocol for Vacuum Distillation
This protocol provides a general outline for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to the desired level (e.g., 0.2 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (approximately 125°C at 0.2 mmHg).[5]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Purification Workflow Diagrams
Caption: Workflow for Purification by Recrystallization.
Caption: Combined Silica Gel Adsorption and Recrystallization Workflow.
Caption: Workflow for Purification by Column Chromatography.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 4. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 5. This compound | 103041-38-9 [chemicalbook.com]
Application Notes and Protocols for the Recrystallization of Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the purification of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds, through recrystallization. The protocol is designed to yield a high-purity product suitable for further synthetic steps in drug development processes.
Introduction
This compound is a crucial building block, notably in the synthesis of direct thrombin inhibitors like Dabigatran etexilate.[1] The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a mixed solvent system of petroleum ether and ethyl acetate (B1210297) has been shown to be effective, producing a final product with high purity.
Physicochemical Properties
The target compound, this compound, is typically a white solid.[2] General solubility information indicates that it is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Data Summary
The following table summarizes the quantitative data gathered from various synthetic procedures that employ a recrystallization step for the purification of this compound.
| Parameter | Value | Source |
| Recrystallization Solvent System | Petroleum Ether / Ethyl Acetate | Patents |
| Solvent Ratio (v/v) | 5:1 to 10:1 | Patents |
| Reported Yield | 80 - 85% | Patents |
| Reported Purity (by HPLC) | >99% | Patents |
| Appearance of Crystals | White, flaky | Patents |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A flowchart illustrating the key steps in the purification of this compound via recrystallization.
Experimental Protocol
This protocol describes the detailed methodology for the recrystallization of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Petroleum ether (reagent grade, typically 60-80 °C boiling range)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to submerge the solid.
-
Gently heat the mixture to the boiling point of ethyl acetate (approximately 77 °C) while stirring to facilitate the dissolution of the solid.
-
Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution, and then bring it back to a gentle boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the charcoal or any other insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization Induction:
-
Heat the clear filtrate to boiling.
-
Slowly add petroleum ether (the anti-solvent) dropwise to the hot solution while stirring.
-
Continue adding petroleum ether until the solution becomes faintly cloudy or a slight precipitate begins to form that does not readily redissolve. This indicates that the solution is saturated.
-
If too much petroleum ether is added and a large amount of precipitate forms, add a small amount of hot ethyl acetate to redissolve it, and then repeat the addition of petroleum ether more cautiously.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Crystal Collection:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Ensure the filter paper is wetted with the cold filtrate before pouring the crystal slurry.
-
-
Washing:
-
Wash the crystals in the funnel with a small amount of a cold mixture of petroleum ether and ethyl acetate (using the same ratio as determined for crystallization) to remove any adhering mother liquor containing dissolved impurities.
-
It is important to use a minimal amount of cold solvent for washing to avoid redissolving the product.
-
-
Drying:
-
Press the crystals as dry as possible on the filter paper using a clean stopper or spatula.
-
Transfer the crystals to a watch glass or a suitable container and dry them in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved. The final product should be white, flaky crystals.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Ethyl acetate and petroleum ether are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use caution when heating flammable solvents. A water or oil bath is recommended over a direct heating mantle.
References
Applications of Ethyl 3-(pyridin-2-ylamino)propanoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(pyridin-2-ylamino)propanoate is a key building block in medicinal chemistry, primarily recognized for its role as a central intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran (B194492) etexilate. This document provides detailed application notes, experimental protocols, and visualizations to support research and development activities involving this compound.
Primary Application: Intermediate for Dabigatran Etexilate
This compound is a critical precursor in the multi-step synthesis of Dabigatran etexilate, an oral anticoagulant medication. Dabigatran, the active metabolite of the prodrug Dabigatran etexilate, is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][2] By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen to fibrin (B1330869), thereby preventing thrombus formation.[1][3]
Mechanism of Action of the End-Product (Dabigatran)
Dabigatran directly binds to the active site of both free and clot-bound thrombin, neutralizing its activity.[2][4] This action blocks the final steps of the coagulation cascade, including the formation of a stable fibrin clot and the activation of platelets.[5]
Caption: The Coagulation Cascade and the Site of Action of Dabigatran.
Quantitative Biological Data for Dabigatran
The following table summarizes the key inhibitory concentrations for dabigatran, the active form of the drug synthesized using this compound.
| Parameter | Target | Value | Reference |
| Ki | Human Thrombin | 4.5 nM | [6] |
| IC50 | Thrombin-induced platelet aggregation | 10 nM | [6] |
| IC50 | Inhibition of thrombin binding to platelets | 118 nM | [7] |
| IC50 | Thrombin generation (AUC-based) | 134.1 ng/mL | [8] |
Other Reported Activities (Unsupported by Detailed Data)
Some commercial sources suggest that this compound possesses direct anticancer and anti-inflammatory properties, potentially through inhibition of DNA synthesis and platelet aggregation. However, a comprehensive literature search did not yield any peer-reviewed studies with detailed experimental protocols or quantitative data (e.g., IC50 values) to substantiate these claims. Therefore, these applications are not detailed further in this document.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2-aminopyridine (B139424) and ethyl acrylate (B77674).
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Reflux condenser
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 50 g of 2-aminopyridine and 50 mL of anhydrous ethanol.
-
Stir the mixture until the solid is mostly dissolved.
-
Add 56.5 mL of ethyl acrylate to the flask.
-
Slowly add 9 mL of trifluoromethanesulfonic acid dropwise to the stirring mixture.
-
Set up the flask for reflux under a nitrogen atmosphere.
-
Heat the reaction mixture in an oil bath to a temperature of 120-160°C and maintain reflux for 16-20 hours.
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Wash the reaction solution with petroleum ether.
-
Concentrate the washed solution under reduced pressure using a rotary evaporator.
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) and recrystallized to yield white, flaky crystals of this compound.
Caption: Workflow for the Synthesis of this compound.
Protocol 2: Synthesis of Dabigatran Etexilate from this compound (Illustrative Pathway)
This protocol outlines the subsequent steps to convert this compound into Dabigatran etexilate. This is a multi-step synthesis and is presented in a simplified manner.
Step 1: Condensation
-
4-(Methylamino)-3-nitrobenzoic acid is converted to its acid chloride using a halogenating agent like thionyl chloride in a suitable solvent (e.g., dichloromethane).[9][10]
-
The resulting acid chloride is reacted with this compound in the presence of a base (e.g., triethylamine) to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.[9]
Step 2: Reduction of the Nitro Group
-
The nitro group of the compound from Step 1 is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using a palladium catalyst) or with a reducing agent like sodium dithionite.[11] This yields ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
Step 3: Acylation and Cyclization
-
The product from Step 2 is acylated with an activated form of N-(4-cyanophenyl)glycine.
-
The resulting intermediate undergoes cyclization, typically by heating in a solvent like acetic acid, to form the benzimidazole (B57391) core of dabigatran.[12] This produces ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
Step 4: Amidine Formation (Pinner Reaction)
-
The cyano group is converted to an amidine. This is often done via a Pinner reaction, where the nitrile is treated with an alcohol (e.g., ethanol) and HCl gas to form an imidate, which is then reacted with ammonia.
Step 5: Prodrug Formation
-
The final step involves the reaction of the amidine intermediate with n-hexyl chloroformate in the presence of a base to form the hexyl carbamate (B1207046) ester, yielding the final product, Dabigatran etexilate.[10]
Caption: Synthetic Pathway from the Intermediate to Dabigatran Etexilate.
References
- 1. ahajournals.org [ahajournals.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]
- 4. Dabigatran - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9212166B2 - Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof - Google Patents [patents.google.com]
- 10. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 11. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 12. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
Application Notes & Protocols: Ethyl 3-(pyridin-2-ylamino)propanoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the direct thrombin inhibitor, Dabigatran Etexilate. This document outlines its chemical properties, synthesis protocols, and applications in drug development.
Introduction
This compound (CAS No. 103041-38-9) is a crucial building block in medicinal chemistry.[1] Its molecular structure is specifically designed for chemical reactivity that makes it an ideal precursor for various pharmaceutical compounds.[1] The primary application of this intermediate is in the synthesis of Dabigatran Etexilate, an oral anticoagulant that has become a significant alternative to warfarin.[2][3] The efficient and high-purity synthesis of this compound is therefore a critical step in the manufacturing of this important therapeutic agent.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [4][5] |
| Molecular Weight | 194.23 g/mol | [4][6] |
| Appearance | White to off-white solid/powder, sometimes as white flaky crystals. | [4][7] |
| Melting Point | 48-55 °C | [7][8] |
| Boiling Point | 125 °C at 0.2 mmHg | [4][8] |
| Purity (typical) | ≥ 97% (GC/HPLC) | [7] |
| Storage | Sealed in a dry place at room temperature or under refrigeration. | [7][9] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate.[1][2] This one-step synthesis is advantageous due to the availability and low cost of the starting materials, as well as its straightforward procedure.[2]
A generalized reaction scheme is as follows:
Caption: Synthesis Workflow for this compound.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry, particularly in the production of the anticoagulant Dabigatran Etexilate. The synthesis protocol outlined provides a reliable and high-yielding method for its preparation. Understanding the properties and synthesis of this compound is essential for researchers and professionals involved in the development and manufacturing of this class of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 103041-38-9 [chemicalbook.com]
- 5. molkem.com [molkem.com]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. reignpharma.com [reignpharma.com]
- 8. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 9. This compound | 103041-38-9 [sigmaaldrich.com]
Application Notes and Protocols: Ethyl 3-(pyridin-2-ylamino)propanoate in the Development of Anticoagulant Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a critical chemical intermediate in the synthesis of novel oral anticoagulants, most notably Dabigatran etexilate.[1][2][3][] Dabigatran etexilate is the prodrug of dabigatran, a potent, direct, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[5] This document provides detailed application notes on the significance of this compound in this context, along with protocols for the synthesis of its downstream active molecule and the subsequent evaluation of anticoagulant efficacy. While some sources refer to this compound itself as a thrombin inhibitor, there is a lack of robust quantitative data to fully characterize its direct anticoagulant activity.[6] Therefore, its primary and well-established role remains as a pivotal building block in the development of potent thrombin inhibitors like dabigatran.
Role in Anticoagulant Drug Development
The development of direct oral anticoagulants (DOACs) has marked a significant advancement in the prevention and treatment of thromboembolic disorders. This compound serves as a key starting material in the multi-step synthesis of Dabigatran etexilate. The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient.
Logical Workflow: From Intermediate to Anticoagulant Drug
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 103041-38-9 [chemicalbook.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]
Application Notes and Protocols for the NMR and Spectroscopic Characterization of Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of pharmaceutical compounds such as the direct thrombin inhibitor, Dabigatran Etexilate.[1][2][] This application note outlines the protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra and summarizes the expected spectroscopic data. The provided methodologies and data are essential for the quality control and structural verification of this important synthetic building block.
Introduction
This compound (CAS RN: 103041-38-9) is a white solid crystalline compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[] Its structure, comprising a pyridine (B92270) ring linked to an ethyl propanoate chain via a secondary amine, makes it a versatile precursor in medicinal chemistry. Accurate spectroscopic characterization is crucial to ensure the purity and identity of the compound, which is critical for its use in drug synthesis. This note details the use of ¹H NMR and ¹³C NMR spectroscopy for the comprehensive analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the theoretical and experimentally observed spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' | ~8.0-8.2 | dd | ~4.9, 1.0 |
| H-4' | ~7.4-7.6 | ddd | ~8.5, 7.2, 1.9 |
| H-3' | ~6.6-6.8 | d | ~8.5 |
| H-5' | ~6.5-6.7 | ddd | ~7.2, 4.9, 0.8 |
| -NH- | ~5.0-6.0 | br s | - |
| -O-CH₂- | 4.15 | q | 7.1 |
| -N-CH₂- | 3.65 | t | 6.5 |
| -CH₂-CO- | 2.65 | t | 6.5 |
| -CH₃ | 1.25 | t | 7.1 |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are typically recorded in CDCl₃. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~172.5 |
| C-2' | ~158.0 |
| C-6' | ~148.0 |
| C-4' | ~137.5 |
| C-3' | ~112.5 |
| C-5' | ~107.0 |
| -O-CH₂- | ~60.5 |
| -N-CH₂- | ~40.0 |
| -CH₂-CO- | ~35.0 |
| -CH₃ | ~14.2 |
Note: Chemical shifts are referenced to TMS (δ 0.00) and are typically recorded in CDCl₃.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[4][5]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695) (solvent)
-
Trifluoromethanesulfonic acid (catalyst)
-
Nitrogen gas
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture to 120-160°C and reflux for 16-20 hours.[5]
-
After the reaction is complete, cool the mixture and wash with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield this compound as a white crystalline solid.[5]
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
Protocol for ¹H and ¹³C NMR:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is appropriate, and a larger number of scans will be required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
Visualization of Methodologies
Synthesis Workflow
Caption: Synthesis workflow for this compound.
NMR Analysis Workflow
Caption: General workflow for NMR analysis.
Conclusion
The spectroscopic data and protocols presented in this application note provide a comprehensive framework for the characterization of this compound. Adherence to these methodologies will ensure the reliable identification and quality assessment of this compound, which is of significant interest to the pharmaceutical industry. The detailed NMR assignments serve as a crucial reference for researchers and professionals involved in the synthesis and application of this molecule.
References
Application Note: HPLC Purity Analysis of Ethyl 3-(pyridin-2-ylamino)propanoate
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described reverse-phase HPLC method is designed to be accurate, reproducible, and suitable for quality control and research environments.
Introduction
This compound is a critical building block in medicinal chemistry. Ensuring its purity is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an industry-standard technique for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and accuracy.[1] This document provides a detailed protocol for a reverse-phase HPLC method to quantify the purity of this compound.
Experimental Protocol
This protocol outlines the steps for preparing the mobile phase, standards, and samples, along with the necessary HPLC system parameters.
HPLC System and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method utilizes a C18 column for separation.
| Parameter | Recommended Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase (pre-mixed at initial conditions, e.g., 80% A and 20% B) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow steps 2-4 from the Standard Solution Preparation to prepare the sample solution.
Data Analysis
The purity of the sample is determined by the area percent method. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.[1]
Formula: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes representative data obtained from the HPLC analysis of a sample of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.6 | 0.31 | Impurity A |
| 2 | 8.91 | 4985.3 | 99.52 | This compound |
| 3 | 11.24 | 8.4 | 0.17 | Impurity B |
| Total | - | 5009.3 | 100.00 | - |
Experimental Workflow Diagram
The diagram below illustrates the complete workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
This detailed protocol and application note provide a robust framework for researchers, scientists, and drug development professionals to accurately determine the purity of this compound, ensuring the quality and integrity of this important chemical intermediate.
References
Application Notes and Protocols for Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of Dabigatran etexilate, a potent, orally active direct thrombin inhibitor used clinically as an anticoagulant.[1][2][3][4][] Given its role as a precursor to a major therapeutic agent, understanding its physicochemical properties and handling procedures is crucial for researchers in medicinal chemistry and drug development. One source has also suggested that this compound may possess intrinsic biological activity as a thrombin inhibitor with potential anti-inflammatory and anti-cancer properties.[6]
This document provides detailed protocols for the preparation of stock solutions of this compound, intended for use in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 103041-38-9 | [7][8][9][10][11] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [7][9][10][11] |
| Molecular Weight | 194.23 g/mol | [2][6][9][11] |
| Appearance | White to pale yellow crystal or white solid/powder.[2][7][9][11] | [1][2][7][9][11] |
| Melting Point | 48-50 °C | [3][4] |
| Boiling Point | 125 °C at 0.2 mmHg | [1][4][11] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][11] | [8][11] |
| Storage | Store in a refrigerator at 2-8°C or for long-term storage as a stock solution at -20°C.[7][8][9] | [7][8][9] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.
Materials:
-
This compound (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1.942 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes. For short-term storage (a few days), 2-8°C is acceptable.
Calculation for a 10 mM Stock Solution:
To prepare a 10 mM (0.01 mol/L) solution:
-
Molecular Weight (MW) = 194.23 g/mol
-
Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )
-
Mass (mg) for 1 mL = 0.01 mol/L * 0.001 L * 194.23 g/mol * 1000 mg/g = 1.9423 mg
Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettors and sterile filter tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
-
Example Dilution for a 10 µM Working Solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound used.
-
Application: Add the prepared working solutions and the vehicle control to the cells and proceed with the experiment.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Visualization of Experimental Workflow and Biological Context
The following diagrams illustrate the general workflow for preparing stock and working solutions of this compound and the biological context of its end-product, Dabigatran.
Caption: Workflow for the preparation of stock and working solutions.
Caption: Inhibition of the coagulation cascade by Dabigatran.
References
- 1. asianpubs.org [asianpubs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. mybiosource.com [mybiosource.com]
- 6. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 7. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is Dabigatran Etexilate Mesylate used for? [synapse.patsnap.com]
- 11. qingmupharm.com [qingmupharm.com]
Application Notes and Protocols: Ethyl 3-(pyridin-2-ylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the procurement, synthesis, and potential biological applications of Ethyl 3-(pyridin-2-ylamino)propanoate (CAS: 103041-38-9). This compound is a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor.[1][2] Additionally, literature suggests its potential as a thrombin inhibitor, with possible anti-inflammatory and anticancer properties.[3]
Purchasing Information
A variety of chemical suppliers offer this compound. The following table summarizes publicly available data from several vendors to facilitate purchasing decisions. Prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| LGC Standards (TRC) | TRC-E925620-1G | Not Specified | 1 g | $65.00 | In stock |
| TRC-E925620-5G | Not Specified | 5 g | $96.00 | In stock | |
| TRC-E925620-10G | Not Specified | 10 g | $154.00 | In stock | |
| Sigma-Aldrich | SY3H3D67D8B1 | 95% | Not Specified | Not Specified | Ships in 17 days |
| Biosynth | FE22989 | Not Specified | Not Specified | Request Quote | Not Specified |
| Simson Pharma | Not Specified | Certificate of Analysis provided | Not Specified | Competitive Price | Not Specified |
| Carbomer, Inc. | Not Specified | Not Specified | Not Specified | Request Quote | Order via call/email |
| Pharmaffiliates | PA 04 01540 | High Purity | Not Specified | Login for Price | Not Specified |
| Scimplify | Not Specified | Not Specified | Not Specified | Request Quote | In stock |
| ChemicalBook | Multiple | ~99% | per KG | ~$0.10 - $5.00 | Varies by supplier |
| IndiaMART (Inspirochem) | Not Specified | 99% (Industrial Grade) | 25 kg | ~$34/kg (₹2800/kg) | Not Specified |
| Reign Pharma | Not Specified | NLT 97% (by GC/HPLC) | 1 kg pack size | Not Specified | Not Specified |
| BLD Pharm | Not Specified | Not Specified | Not Specified | Special online offer | Cold-chain transport |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[4][5]
Materials:
-
Ethyl acrylate (B77674)
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Nitrogen inlet
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.
-
While stirring, add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture in an oil bath to a temperature between 120-160°C.
-
Allow the catalytic reaction to proceed for 16-20 hours under nitrogen protection.
-
After the reaction is complete, cool the mixture and wash it with petroleum ether at 35-40°C.
-
Concentrate the washed solution under reduced pressure using a rotary evaporator.
-
The resulting residue is then washed with a mixture of petroleum ether and ethyl acetate.
-
Recrystallize the product to obtain white, flaky crystals of this compound.
Caption: Workflow for the synthesis of this compound.
Application as an Intermediate in Dabigatran Etexilate Synthesis
This compound is a crucial intermediate in the synthesis of Dabigatran etexilate. The following is a generalized protocol based on published synthesis routes.[6][7]
Materials:
-
4-(methylamino)-3-nitrobenzoic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
This compound
-
Triethylamine
-
Sodium dithionite (B78146)
-
Potassium carbonate
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Formation of the Acid Chloride: Dissolve 4-(methylamino)-3-nitrobenzoic acid in DCM under a nitrogen atmosphere and cool to 0-5°C. Add thionyl chloride and reflux for 5-6 hours. Remove excess thionyl chloride by co-distillation with DCM.
-
Amidation: Dissolve the resulting acid chloride in DCM. Add triethylamine, followed by a solution of this compound in DCM. Stir for 6-12 hours.
-
Workup: Dilute the reaction mixture with water and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under vacuum.
-
Reduction of the Nitro Group: The intermediate from the previous step is dissolved in a mixture of dioxane and water. Sodium dithionite and potassium carbonate are added, and the mixture is heated to 50°C for 2-6 hours.
-
Final Steps: The resulting product, ethyl 3-[--INVALID-LINK--amino]propanoate, is then carried forward through several more steps (amidation, cyclization, amidination, acylation, and salt formation) to yield Dabigatran etexilate mesylate.
Caption: Synthesis pathway of Dabigatran Etexilate from this compound.
In Vitro Thrombin Inhibition Assay (General Protocol)
This is a general colorimetric protocol to screen for thrombin inhibitory activity, which can be adapted for this compound.[8][9]
Materials:
-
Human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Known thrombin inhibitor (e.g., Dabigatran) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and a solution of human alpha-thrombin. Include wells for a positive control (thrombin + known inhibitor) and a negative control (thrombin + vehicle).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) over time using a microplate reader in kinetic mode, or as an endpoint reading after a fixed time.
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound relative to the vehicle control.
Caption: Experimental workflow for a thrombin inhibition assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition (General Protocol)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vitro Anticancer Assay: MTT Cell Viability (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol can be used to screen for the potential anticancer effects of this compound on various cancer cell lines.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium with FBS
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the culture medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway
This compound is primarily known as a precursor to Dabigatran, a direct thrombin inhibitor. The therapeutic effect of Dabigatran is achieved by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting thrombin, Dabigatran prevents thrombus formation.
Caption: Simplified coagulation cascade showing the inhibitory action of Dabigatran.
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 3. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-(pyridin-2-ylamino)propanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and effective method is the direct one-step synthesis via an aza-Michael addition of 2-aminopyridine (B139424) to ethyl acrylate (B77674).[1][2] This reaction is typically catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid, in a suitable solvent like anhydrous ethanol (B145695).[3][4][5][6]
Q2: What is the role of the acid catalyst in this synthesis?
A2: The acid catalyst, such as trifluoromethanesulfonic acid or glacial acetic acid, is crucial for activating the ethyl acrylate.[2] It protonates the carbonyl group of the ethyl acrylate, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of 2-aminopyridine.[2] This significantly increases the reaction rate and overall yield.[1][7]
Q3: What are the typical yields for this reaction?
A3: With trifluoromethanesulfonic acid as a catalyst, yields are reported to be in the range of 80-85%.[4] In contrast, performing the reaction by simply refluxing the reactants at 100°C for 24 hours without a strong acid catalyst results in a much lower yield of about 30%.[1][7]
Q4: Are there alternative synthesis routes?
A4: Yes, an alternative multi-step synthesis exists starting from 2-chloropyridine (B119429) N-oxide. This route involves the synthesis of β-alanine ethyl ester hydrochloride, followed by a reaction to form the N-oxide of the desired product, and finally a catalytic hydrogenation step. However, this method is longer, more complex, and has a lower overall yield of around 52%.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | Inefficient Catalysis: The reaction is slow without an effective catalyst.[1][7] | Ensure the use of an appropriate acid catalyst like trifluoromethanesulfonic acid or glacial acetic acid.[2][4] |
| Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. | For trifluoromethanesulfonic acid catalysis, maintain the oil bath temperature between 120-160°C.[1][3][4][5][6] For glacial acetic acid, the optimal temperature is around 80°C.[2] | |
| Insufficient Reaction Time: The reaction may not have reached completion. | The recommended reaction time is typically between 16-20 hours when using trifluoromethanesulfonic acid.[1][3][4][5][6] | |
| Moisture in the Reaction: The presence of water can interfere with the reaction. | Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly dried.[3][4][5][6] | |
| Product Contamination / Discoloration | Formation of Side Products: Prolonged reaction times or high temperatures can lead to the formation of impurities and colored by-products.[8] | Adhere to the recommended reaction time and temperature. Consider purification by silica (B1680970) gel adsorption to remove pigments.[7] |
| Inefficient Purification: Residual reactants or by-products may remain after initial workup. | Follow a thorough purification protocol, including washing with petroleum ether and recrystallization from a petroleum ether/ethyl acetate (B1210297) mixture.[3][4] | |
| Difficulty in Product Isolation | Improper Workup Procedure: Incorrect solvent ratios or temperatures during washing and recrystallization can lead to poor recovery. | After the reaction, wash the reaction mixture with petroleum ether at 35-40°C before concentrating under reduced pressure.[1][3][4] Use appropriate volume ratios of petroleum ether/ethyl acetate for recrystallization (e.g., 5:1, 8:1, or 10:1).[4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Trifluoromethanesulfonic Acid
This protocol is adapted from a high-yield patented method.[4]
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution while stirring. The molar ratio of 2-aminopyridine to ethyl acrylate can range from 1:1 to 1:2.[1]
-
Slowly add trifluoromethanesulfonic acid dropwise to the mixture. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[1]
-
Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 120-160°C and maintain reflux with stirring for 16-20 hours.[1][3][4][5][6]
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Concentrate the washed solution under reduced pressure (0.09-0.1 MPa).[1][3][4]
-
Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (volume ratios of 5:1, 8:1, or 10:1 have been reported to give good results).[4]
-
Recrystallize the product to obtain white, flaky crystals of this compound.
-
Filter the crystals and dry them under vacuum.
Expected Yield: 80-85%[4]
Visualized Workflows and Pathways
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis reaction.
References
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | 103041-38-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in Ethyl 3-(pyridin-2-ylamino)propanoate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate. The information is presented in a question-and-answer format to directly address common issues encountered during this aza-Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the aza-Michael addition of 2-aminopyridine (B139424) to ethyl acrylate (B77674).[1][2][3][4][5] This reaction is typically catalyzed by an acid, such as trifluoromethanesulfonic acid or glacial acetic acid, and is often carried out in a solvent like anhydrous ethanol (B145695) at elevated temperatures.[1][2][3][4]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two main side reactions of concern are:
-
Double Addition (Dialkylation): The formation of Ethyl 3,3'-(pyridin-2-ylazanediyl)dipropanoate, where a second molecule of ethyl acrylate reacts with the secondary amine of the desired product.
-
Polymerization: The anionic polymerization of ethyl acrylate, which can be initiated by the amine or other basic species in the reaction mixture, leading to the formation of poly(ethyl acrylate).
Q3: How can I detect the presence of the dialkylated side product?
A3: The dialkylated product can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dialkylated product is typically less polar than the desired mono-adduct and will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the N-H proton signal of the desired product and the appearance of new signals corresponding to the second ethyl propanoate chain are indicative of the double addition product. The integration of the signals will also change, showing a 2:1 ratio of propanoate protons to pyridine (B92270) ring protons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the dialkylated product (C15H22N2O4, MW: 294.35 g/mol ), which is higher than that of the desired product (C10H14N2O2, MW: 194.23 g/mol ).
Q4: Under what conditions does the polymerization of ethyl acrylate become a significant issue?
A4: Polymerization is more likely to occur under the following conditions:
-
High Temperatures: Elevated temperatures can promote the polymerization of ethyl acrylate.
-
High Concentrations of Base: While the amine is the nucleophile, strong bases can initiate anionic polymerization.
-
Absence of Inhibitors: Commercial ethyl acrylate often contains inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent polymerization during storage. Using uninhibited or improperly stored ethyl acrylate increases the risk of polymerization.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction is run for the recommended time (e.g., 16-20 hours).[1][3] - Monitor the reaction progress by TLC until the 2-aminopyridine spot is consumed. - Ensure the reaction temperature is maintained within the optimal range (e.g., 80-160°C, depending on the catalyst).[2][3][7] |
| Suboptimal Catalyst Concentration | - Use the recommended catalytic amount of acid (e.g., 5-10 mol% of trifluoromethanesulfonic acid relative to ethyl acrylate).[3] |
| Formation of Side Products | - Refer to the troubleshooting guides for minimizing dialkylation and polymerization. |
Issue 2: Significant Formation of the Dialkylated Side Product
| Possible Cause | Recommended Action |
| High Reaction Temperature | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the formation of the thermodynamically stable double addition product. A study on a similar aza-Michael reaction showed that the double addition product can undergo a retro-aza-Michael reaction at elevated temperatures to form the mono-adduct, suggesting a complex temperature dependence on selectivity.[8] |
| Incorrect Stoichiometry | - Use a slight excess of 2-aminopyridine relative to ethyl acrylate. This will increase the probability of ethyl acrylate reacting with the primary amine starting material rather than the secondary amine product. |
| Prolonged Reaction Time at High Temperature | - Optimize the reaction time. Monitor the reaction by TLC or GC-MS to stop the reaction once the formation of the desired product is maximized and before significant double addition occurs. |
Issue 3: Polymerization of Ethyl Acrylate
| Possible Cause | Recommended Action |
| Use of Uninhibited Ethyl Acrylate | - Ensure that the ethyl acrylate used contains an appropriate polymerization inhibitor. If using purified ethyl acrylate, consider adding a small amount of an inhibitor like hydroquinone.[6] |
| Excessively High Reaction Temperature | - Lower the reaction temperature to the minimum required for the aza-Michael addition to proceed at a reasonable rate. |
| Presence of Strong Bases | - Avoid the use of strong bases as catalysts or additives, as they can readily initiate the anionic polymerization of ethyl acrylate. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoromethanesulfonic acid | Anhydrous Ethanol | 120-160 | 16-20 | 83-85 | [1][3][4] |
| Glacial Acetic Acid | None (neat) | 80 | 12 | High | [7] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous ethanol.[4]
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.[4]
-
Add ethyl acrylate (1.1 eq) to the mixture.[4]
-
Slowly add trifluoromethanesulfonic acid (0.05-0.1 eq) dropwise to the stirring solution.[4]
-
Heat the reaction mixture to reflux (approximately 120-160°C) under a nitrogen atmosphere for 16-20 hours.[1][3]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of petroleum ether/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to obtain this compound as a white solid.[1]
Visualizations
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 6. organic chemistry - Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 8. dau.url.edu [dau.url.edu]
Troubleshooting the purification of Ethyl 3-(pyridin-2-ylamino)propanoate by column chromatography.
Technical Support Center: Purification of Ethyl 3-(pyridin-2-ylamino)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a tan or yellowish solid, not the reported white solid. How can I remove the color?
A1: The appearance of a tan or colored solid suggests the presence of impurities.[1] Here are several strategies to obtain the desired white crystalline product:
-
Recrystallization: This is a highly effective method for removing colored impurities. One reported method involves recrystallization from a petroleum ether/ethyl acetate (B1210297) mixture.[2][3]
-
Silica (B1680970) Gel Adsorption: Before column chromatography, you can stir the crude product with silica gel in a suitable organic solvent. This can help adsorb some of the polar, colored impurities.[1]
-
Activated Carbon Treatment: Dissolving the crude product in a solvent and adding a small amount of activated carbon, followed by heating and filtration, can effectively remove colored impurities.
Q2: My compound is streaking/tailing on the silica gel TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Streaking or tailing of amine-containing compounds on silica gel is a common issue. This is often due to the interaction of the basic pyridine (B92270) and secondary amine groups with the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and reduced yield.
Here are some solutions:
-
Use of a Basic Additive: Add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v), to your eluent system. The triethylamine will compete with your compound for the acidic sites on the silica gel, minimizing unwanted interactions and improving the peak shape.
-
Deactivated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel to reduce its acidity.[4]
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral).[4]
Q3: I am not getting good separation between my product and impurities. What mobile phase should I use?
A3: Proper mobile phase selection is crucial for good separation.[5] For this compound, a moderately polar compound, a common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate.[1]
-
Finding the Right Polarity: The key is to find a solvent ratio that provides a good retention factor (Rf) for your product on a TLC plate, ideally between 0.3 and 0.7.[6]
-
Starting Solvent System: A documented starting point is a mixture of petroleum ether and ethyl acetate.[1] You can start with a ratio of 5:3 (petroleum ether:ethyl acetate) and adjust the polarity based on your TLC results.[1] If your compound's Rf is too low (sticks to the baseline), increase the proportion of the more polar solvent (ethyl acetate). If the Rf is too high (runs with the solvent front), increase the proportion of the less polar solvent (petroleum ether).
Q4: My compound seems to be decomposing on the column. How can I prevent this?
A4: While this compound is generally stable, some compounds can degrade on acidic silica gel.[4]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound may be unstable on silica.
-
Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound is in contact with the silica gel.
-
Use Deactivated Silica or Alumina: As mentioned in Q2, using a less acidic stationary phase can prevent degradation.[4]
Q5: The crude reaction mixture is not very soluble in the eluent I plan to use for the column. How should I load my sample?
A5: This is a common issue, especially with larger scale reactions.[4] Here are two common methods for loading your sample:
-
Minimal Solvent Loading: Dissolve your crude mixture in the minimum amount of a strong, volatile solvent (like dichloromethane (B109758) or acetone) in which it is highly soluble. Then, carefully apply this concentrated solution to the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully load this powder onto the top of your packed column. This method often provides better resolution.
Data Presentation
Table 1: Reported Solvent Systems for Purification
| Purification Step | Solvent System | Volume Ratio | Reference |
| Column Chromatography | Petroleum Ether : Ethyl Acetate | 5 : 3 | [1] |
| Washing/Recrystallization | Petroleum Ether : Ethyl Acetate | 10 : 1 | [3] |
Experimental Protocols
Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system that gives your product an Rf value of approximately 0.3-0.5 and good separation from impurities. Consider adding 0.5% triethylamine to the eluent to prevent streaking.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
- 1. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 2. This compound | 103041-38-9 [chemicalbook.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. columbia.edu [columbia.edu]
Optimization of reaction temperature and time for Ethyl 3-(pyridin-2-ylamino)propanoate.
Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, with a focus on the optimization of reaction temperature and time.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A primary issue is the potential for side reactions. Ethyl acrylate (B77674) has a tendency to polymerize under heating.[1] Additionally, the product, this compound, can sometimes react further, which complicates the separation and purification process and ultimately lowers the final yield.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert nitrogen atmosphere to prevent unwanted side reactions.[2][3][4]
-
Catalyst Concentration: The amount of catalyst is crucial. For the synthesis using trifluoromethanesulfonic acid, a molar ratio of 5-10% relative to ethyl acrylate is recommended.[3]
-
Temperature Control: Maintain a stable reaction temperature within the recommended range. Overheating can accelerate the polymerization of ethyl acrylate. The optimal temperature range is typically between 120-160°C for the trifluoromethanesulfonic acid-catalyzed reaction.[3][5] An alternative method uses a supported Brønsted acid catalyst at a lower temperature range of 80-120°C.[6]
-
Purity of Reactants: Use pure starting materials. 2-aminopyridine (B139424) and ethyl acrylate should be of high purity, and the solvent (anhydrous ethanol) should be dry.[3]
Q2: I am observing significant by-product formation. What are these by-products and how can I minimize them?
A2: The main by-products are typically polymers of ethyl acrylate and potentially a double-addition product where a second molecule of ethyl acrylate reacts with the product.[1] To minimize these:
-
Molar Ratio: Control the molar ratio of reactants. A common ratio for 2-aminopyridine to ethyl acrylate is between 1:1 and 1:2.[3]
-
Gradual Addition: Consider the slow, dropwise addition of ethyl acrylate to the reaction mixture to maintain a low instantaneous concentration, which can help suppress polymerization.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using a suitable technique (e.g., TLC or HPLC) and stop it once the starting material is consumed. The typical reaction time is between 16 and 20 hours.[3][4]
Q3: The final product is difficult to purify and appears discolored. What purification strategy is most effective?
A3: Discoloration often indicates the presence of polymeric by-products or other impurities. A multi-step purification process is generally required.
-
Initial Wash: After the reaction, the crude mixture is often washed with a non-polar solvent like petroleum ether to remove some impurities.[2][3]
-
Reduced Pressure Concentration: The reaction solvent is typically removed under reduced pressure at a controlled temperature of around 35-45°C.[3][6]
-
Silica (B1680970) Gel Adsorption: One patented method describes using silica gel to adsorb pigments and by-products from the reaction mother liquor before further purification.[7] Column chromatography using silica gel or alumina (B75360) is also an effective method.[6]
-
Recrystallization: The final and most critical step is recrystallization. A mixed solvent system, such as petroleum ether/ethyl acetate (B1210297), is effective for obtaining the product as white, flaky crystals.[3][4]
Q4: What is the optimal reaction temperature and time for this synthesis?
A4: The optimal conditions depend on the chosen catalyst. Based on documented procedures, two main successful methods exist:
-
Method 1 (High Temperature): Using trifluoromethanesulfonic acid as a catalyst, the optimal temperature is in the 120-160°C range with a reaction time of 16-20 hours.[3][4]
-
Method 2 (Lower Temperature): Using a supported Brønsted acid catalyst (on silica gel, for example), the reaction can be performed at a lower temperature of 80-120°C, with a specific example showing success at 100°C for 24 hours.[6]
Researchers should perform small-scale optimization studies within these ranges to find the ideal conditions for their specific setup and reagent quality.
Data on Reaction Condition Optimization
The following table summarizes quantitative data from various reported syntheses of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Trifluoromethanesulfonic Acid | Anhydrous Ethanol | 120-160 | 16 | 85 | 99 (HPLC) | [3][4] |
| Trifluoromethanesulfonic Acid | Anhydrous Ethanol | 120-160 | 18 | 80 | 99 (HPLC) | [3][4] |
| Trifluoromethanesulfonic Acid | Anhydrous Ethanol | 120-160 | 20 | 83 | 99 (HPLC) | [4] |
| Supported Brønsted Acid | None / Organic Solvent | 80-120 | Not Specified | 50-76 | Not Specified | [6] |
| Supported Brønsted Acid | Not Specified | 100 | 24 | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst [3][4]
This protocol is based on examples that yielded 80-85% of the final product.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine and anhydrous ethanol.
-
Reagent Addition: Stir the mixture until the 2-aminopyridine is mostly or completely dissolved. Add ethyl acrylate to the flask.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid dropwise to the stirring mixture.
-
Reaction: Place the flask in a preheated oil bath and heat to reflux at a temperature between 120-160°C. Maintain the reaction under a nitrogen atmosphere for 16-20 hours.
-
Workup: After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction solution with petroleum ether.
-
Concentration: Concentrate the washed solution under reduced pressure (0.09-0.1 MPa) while maintaining the temperature at 35-40°C.
-
Purification: Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 or 10:1 volume ratio).
-
Final Product: Recrystallize the solid from a suitable solvent to obtain this compound as white, flaky crystals. Filter and dry the product.
Protocol 2: Synthesis using Supported Brønsted Acid Catalyst [6]
This protocol describes a more environmentally friendly approach.
-
Reaction Setup: Combine 2-aminopyridine, ethyl acrylate, and the supported Brønsted acid catalyst (e.g., silica gel-supported) in a reaction vessel. The reaction can be run with or without an organic solvent.
-
Reaction: Heat the mixture in an oil bath to a temperature between 80-120°C (an optimal temperature of 100°C for 24 hours has been noted).
-
Workup: After the reaction, cool the mixture.
-
Concentration: If a solvent was used, concentrate the mother liquor under reduced pressure at 40-45°C.
-
Purification: Purify the resulting crude product by column chromatography using silica gel or alumina to yield the final product.
Visualized Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 2. This compound | 103041-38-9 [chemicalbook.com]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 7. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
Long-term stability and storage conditions for Ethyl 3-(pyridin-2-ylamino)propanoate.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of Ethyl 3-(pyridin-2-ylamino)propanoate. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity of the compound throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, it is recommended to store this compound at 2-8°C in a refrigerator.[1][2][3] The compound should be kept in a tightly sealed container, in a dark place, and preferably under an inert atmosphere to minimize degradation.[1][4][5]
Q2: I have received this compound at ambient temperature. Is it still viable?
A2: Shipping conditions are often at ambient temperature for short durations.[2] While the compound is most stable refrigerated, short periods at ambient temperature are generally acceptable. However, upon receipt, it is crucial to transfer the compound to the recommended 2-8°C storage for long-term preservation. For critical applications, it is advisable to perform a purity check (e.g., by HPLC) to confirm its integrity.
Q3: The compound has changed color from white to pale yellow. What does this indicate?
A3: A color change from white to pale yellow may suggest some level of degradation or the presence of impurities. It is recommended to re-analyze the purity of the material using a suitable analytical method, such as HPLC, before use. Storing the compound under an inert atmosphere and protected from light can help prevent such changes.
Q4: What are the potential degradation pathways for this compound?
A4: As an ethyl ester, this compound is susceptible to hydrolysis, which would yield 3-(pyridin-2-ylamino)propanoic acid and ethanol. The pyridine (B92270) ring and the secondary amine also present potential sites for oxidation. Exposure to acidic or basic conditions can catalyze hydrolysis, while exposure to air and light can promote oxidative degradation.
Q5: How can I assess the stability of this compound in my own experimental setup?
A5: A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, should be developed and validated.[6] This method must be able to separate the intact compound from any potential degradation products. You can then perform long-term and accelerated stability studies, periodically testing the compound's purity under your specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | - Confirm the identity of the new peak(s) if possible (e.g., by LC-MS).- Review storage conditions (temperature, light exposure, atmosphere).- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Decreased purity over time | Inadequate storage conditions. | - Ensure storage at 2-8°C, protected from light, and under an inert atmosphere.- Check the integrity of the container seal. |
| Inconsistent analytical results | Issues with sample preparation or the analytical method. | - Ensure the compound is fully dissolved in the diluent.- Verify the stability of the compound in the chosen analytical solvent.- Re-validate the analytical method for specificity, linearity, accuracy, and precision. |
| Change in physical appearance (e.g., clumping) | Absorption of moisture. | - Store the compound in a desiccator within the refrigerator.- Ensure the container is brought to room temperature before opening to prevent condensation. |
Recommended Storage and Stability Testing Conditions
The following tables summarize the recommended storage conditions and a general framework for stability testing based on ICH guidelines.[1][3][4][7]
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[1][2][3] | To slow down potential degradation reactions. |
| Light | Keep in a dark place[1][4][5] | To prevent photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][3] | To minimize oxidative degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
Table 2: Suggested Conditions for Stability Studies (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][4] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH[3][4] | 6 months | 0, 3, and 6 months.[4] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH[3][4] | 6 months | 0, 3, and 6 months.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and to establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample to a final concentration of 0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Dissolve the stressed sample to a final concentration of 0.1 mg/mL in the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/PDA method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a reasonable starting point to ensure separation of the parent compound from any potential degradation products.
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., determined by UV scan, a starting point could be 254 nm).
-
Method Validation: The method should be validated for specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visual Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
Identification of common impurities in Ethyl 3-(pyridin-2-ylamino)propanoate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of common impurities in Ethyl 3-(pyridin-2-ylamino)propanoate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Q1: My final product shows a lower than expected purity (e.g., <99%) by HPLC analysis. What are the likely impurities?
A1: Lower than expected purity is often due to the presence of unreacted starting materials, side-products from the synthesis, or degradation of the final product. The most common impurities to consider are:
-
Unreacted Starting Materials:
-
Process-Related Impurities (Side-Products):
-
Dialkylation Product: Ethyl 3-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)amino)propanoate. This impurity arises from the reaction of a second molecule of ethyl acrylate with the desired product.
-
Ethyl Acrylate Polymers: Polymeric materials resulting from the self-polymerization of ethyl acrylate, especially at elevated temperatures.
-
-
Degradation Products:
-
Hydrolysis Product: 3-(Pyridin-2-ylamino)propanoic acid. This can form if water is present during the reaction or work-up, particularly under acidic or basic conditions.
-
Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: To identify an unknown peak, a systematic approach is recommended:
-
Retention Time Comparison: Compare the retention time of the unknown peak with that of available standards of the likely impurities mentioned in Q1.
-
Spiking Experiment: Dose a sample of your product with a small amount of a suspected impurity standard. An increase in the peak area of the unknown peak confirms its identity.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown impurities by providing the molecular weight of the compound.
-
NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.
Q3: How can I minimize the formation of the dialkylation impurity during synthesis?
A3: The formation of the dialkylation product can be minimized by controlling the reaction stoichiometry. Using a molar excess of 2-aminopyridine relative to ethyl acrylate can help to reduce the likelihood of the product reacting with a second molecule of ethyl acrylate. Careful control of reaction temperature and time can also be beneficial.
Q4: My product is showing signs of degradation (e.g., presence of the hydrolysis product). How can I prevent this?
A4: The hydrolysis of the ethyl ester to the carboxylic acid is catalyzed by acid or base and requires the presence of water. To prevent this:
-
Ensure all solvents and reagents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
During the work-up, use neutral conditions for aqueous washes where possible. If acidic or basic washes are necessary, they should be performed at low temperatures and for a minimal duration.
-
Thoroughly dry the final product to remove any residual water.
Q5: What are the recommended purification methods to remove these common impurities?
A5: The most effective purification methods for this compound are:
-
Silica (B1680970) Gel Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side-products. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).
-
Recrystallization: This technique is useful for removing minor impurities and for obtaining a highly crystalline final product. Suitable solvents for recrystallization include mixtures of petroleum ether and ethyl acetate.
Data Presentation
The following table summarizes the common impurities, their likely origin, and typical analytical observations. Please note that the impurity levels can vary significantly depending on the specific reaction and purification conditions.
| Impurity Name | Chemical Structure | Origin | Typical Analytical Observation (HPLC) |
| 2-Aminopyridine | Unreacted Starting Material | A more polar peak with a shorter retention time than the main product. | |
| Ethyl acrylate | Unreacted Starting Material | A non-polar, volatile compound that may elute very early or may not be observed without specific methods. | |
| Ethyl 3-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)amino)propanoate | (Structure not readily available) | Side-Product | A less polar peak with a longer retention time than the main product. |
| 3-(Pyridin-2-ylamino)propanoic acid | (Structure not readily available) | Degradation Product | A more polar peak with a shorter retention time than the main product. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695)
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 120-160°C) and maintain for 16-20 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the product by recrystallization from a mixture of petroleum ether and ethyl acetate to obtain white to off-white crystals.[1][2][3]
HPLC Method for Purity Analysis
While a specific validated method for all potential impurities is not publicly available, a general reverse-phase HPLC method can be developed and validated for this purpose.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 40°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Synthesis pathway and potential side-reactions.
References
Technical Support Center: Ethyl Acrylate Polymerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of ethyl acrylate (B77674) during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature ethyl acrylate polymerization?
A1: Premature polymerization of ethyl acrylate is typically initiated by several factors:
-
Depletion of Inhibitor: Commercial ethyl acrylate contains inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization.[1][2] These inhibitors are consumed over time and their depletion can lead to polymerization.
-
Absence of Oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as radical scavengers.[3][4][5] Storing ethyl acrylate under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective.
-
Elevated Temperatures: High temperatures can accelerate the rate of inhibitor depletion and provide the energy needed to initiate thermal polymerization.[6] Storage temperatures should not exceed 35°C (95°F).[3][4]
-
Contamination: Contact with initiators such as peroxides, strong acids, alkalis, amines, or oxidizing agents can trigger rapid polymerization.[4]
-
Exposure to Light: UV light can also initiate polymerization.[6]
Q2: What are the recommended storage conditions for ethyl acrylate to prevent polymerization?
A2: To ensure the stability of ethyl acrylate, it is crucial to adhere to the following storage guidelines:
-
Atmosphere: Always store under an air atmosphere, never under inert gases, to ensure the presence of oxygen required for the inhibitor to function.[3][5]
-
Temperature: The storage temperature should be kept below 35°C (95°F), with a preference for temperatures below 30°C (86°F).[4]
-
Inhibitor Levels: Regularly monitor and maintain proper inhibitor levels, as they are consumed over time.[4] For extended storage (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[3]
-
Materials: Storage tanks and pipes (B44673) should be made of stainless steel or aluminum to avoid contamination from corrosion that can occur with carbon steel.[3][5]
-
Light: Protect from direct sunlight and other sources of UV radiation.[6]
Q3: How can I remove the inhibitor from ethyl acrylate before my reaction?
A3: When the presence of an inhibitor is not desired in a reaction, it can be removed using several methods. However, once the inhibitor is removed, the purified ethyl acrylate is highly susceptible to polymerization and should be used immediately.[7] Common removal techniques include:
-
Column Chromatography: Passing the monomer through a column of activated basic alumina (B75360) is an effective method for removing phenolic inhibitors.[8]
-
Washing with Caustic Solution: Washing the monomer with an aqueous sodium hydroxide (B78521) solution can remove acidic inhibitors. This is often followed by washing with deionized water and brine, and then drying with an anhydrous salt like MgSO₄ or Na₂SO₄.[7]
-
Distillation: While distillation can remove inhibitors, it is a risky procedure due to the potential for thermal polymerization in the distillation apparatus.[9]
Q4: What are the signs of polymerization, and what should I do if it occurs?
A4: Signs of polymerization include an increase in viscosity, heat generation, and the formation of a solid mass. If polymerization begins in a closed container, there is a significant risk of a violent rupture due to the exothermic nature of the reaction and the increase in vapor pressure.[10] If you suspect polymerization is occurring, evacuate the area and contact safety personnel immediately.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of ethyl acrylate.
| Issue | Possible Cause | Recommended Action |
| Monomer appears viscous or has solidified in the container. | Spontaneous polymerization has occurred. | Do not attempt to open or heat the container. Isolate the container in a well-ventilated area, away from heat and ignition sources. Contact your institution's environmental health and safety department for proper disposal procedures. |
| Polymerization occurs unexpectedly during a reaction. | 1. Ineffective inhibitor removal leading to residual inhibitor interfering with the desired polymerization. 2. Contamination of reactants or glassware with polymerization initiators. 3. Reaction temperature is too high. | 1. Ensure the inhibitor removal method is appropriate and thoroughly executed. Use the purified monomer immediately.[7] 2. Use scrupulously clean and dry glassware. Ensure all reactants and solvents are free from contaminants. 3. Carefully control the reaction temperature according to the established protocol. |
| Inconsistent or failed polymerization in a planned synthesis. | 1. Presence of inhibitor in the monomer. 2. Insufficient or degraded initiator. 3. Presence of oxygen when an oxygen-sensitive polymerization technique is used. | 1. Remove the inhibitor from the ethyl acrylate prior to the reaction.[7] 2. Verify the concentration and activity of the initiator.[7] 3. If the polymerization is air-sensitive (e.g., some forms of controlled radical polymerization), ensure the reaction is performed under an inert atmosphere after inhibitor removal. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the handling and inhibition of ethyl acrylate.
Table 1: Standard Inhibitor Concentrations
| Inhibitor | Typical Concentration (ppm) | Reference |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 20 | [11] |
| Monomethyl Ether of Hydroquinone (MEHQ) | 15 ± 5 | [3] |
| Hydroquinone (HQ) | Varies | [1] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommended Value | Reference |
| Maximum Storage Temperature | 35 °C (95 °F) | [3][4][12] |
| Preferred Storage Temperature | < 30 °C (86 °F) | [4] |
| Storage Atmosphere | Air | [3][5] |
| Storage Duration (without oxygen replenishment) | Up to 1 year under ideal conditions | [3][5] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
Objective: To remove the MEHQ inhibitor from ethyl acrylate for use in polymerization reactions.
Materials:
-
Ethyl acrylate containing MEHQ inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Clean, dry collection flask
Procedure:
-
Set up a glass chromatography column in a fume hood.
-
Prepare a slurry of activated basic alumina in a non-reactive solvent (e.g., hexane) and pour it into the column to create a packed bed.
-
Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.
-
Carefully add the inhibited ethyl acrylate to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free ethyl acrylate in a clean, dry flask.
-
Crucially, use the purified monomer immediately , as it is no longer protected against spontaneous polymerization.[7][8]
Protocol 2: Small-Scale Check for Polymerization
Objective: To quickly assess if a sample of ethyl acrylate has started to polymerize.
Materials:
-
Sample of ethyl acrylate
-
Glass vial or test tube
-
Wooden applicator stick or glass stirring rod
Procedure:
-
In a well-ventilated fume hood, carefully dispense a small amount of the ethyl acrylate into a glass vial.
-
Observe the clarity and homogeneity of the liquid. Any cloudiness, haziness, or presence of solid particles may indicate polymerization.
-
Insert a wooden applicator stick or glass stirring rod into the liquid and slowly withdraw it.
-
Observe the viscosity of the liquid. Unpolymerized ethyl acrylate is a low-viscosity liquid. An increase in viscosity or the presence of "stringiness" is a strong indicator that polymerization has begun.
-
If polymerization is suspected, handle the bulk container with extreme caution and follow appropriate safety procedures for hazardous waste disposal.
Visualizations
Caption: Troubleshooting workflow for unexpected ethyl acrylate polymerization.
References
- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. jamorin.com [jamorin.com]
- 4. gantrade.com [gantrade.com]
- 5. synthomer.com [synthomer.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. US3247242A - Removal of inhibitors from ethylenically unsaturated monomers - Google Patents [patents.google.com]
- 10. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. アクリル酸エチル contains 10-20 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. lgchemon.com [lgchemon.com]
Technical Support Center: Advanced Post-Treatment Purification of Ethyl 3-(pyridin-2-ylamino)propanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced post-treatment purification of Ethyl 3-(pyridin-2-ylamino)propanoate.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis and Work-up
-
Q: My initial crude product of this compound has a low purity (<95%) after the initial work-up. What are the likely impurities and how can I remove them?
-
A: The primary impurities are likely unreacted starting materials (2-aminopyridine and ethyl acrylate), colored by-products, and degradation products.[1][2] A multi-step purification approach is recommended, starting with washing and followed by either recrystallization or column chromatography.
A general troubleshooting workflow for improving product purity is outlined below:
A high-level workflow for troubleshooting the purification of this compound.
Issue 2: Recrystallization Problems
-
Q: I'm trying to recrystallize this compound, but the product is "oiling out" instead of forming crystals. What should I do?
-
A: "Oiling out" happens when the solute comes out of the solution above its melting point (48-50°C for this compound).[3] To resolve this, you can:
-
Increase the solvent volume: The solution might be too concentrated.[2]
-
Lower the crystallization temperature: Ensure the solution cools slowly and is not supersaturated at a temperature above the compound's melting point.
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity.[2] A mixture of petroleum ether and ethyl acetate (B1210297) is often effective.[4][5]
-
-
Q: My recrystallized product is still colored. How can I remove the colored impurities?
-
A: Colored impurities can be persistent.[2] Consider the following:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb the colored impurities.[2]
-
Silica (B1680970) Gel Adsorption: A patented method suggests dissolving the reaction mother liquor in an organic solvent, adding silica gel to stir and adsorb impurities, followed by elution and then recrystallization.[6]
The following diagram illustrates a troubleshooting workflow for recrystallization:
A troubleshooting workflow for the recrystallization of this compound. -
Issue 3: Column Chromatography Challenges
-
Q: I am experiencing significant peak tailing during column chromatography of my compound on silica gel. Why is this happening and how can I prevent it?
-
A: Peak tailing is a common issue when purifying basic compounds like pyridine (B92270) derivatives on acidic silica gel.[1][7] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol (B1196071) groups of the stationary phase.[7] To mitigate this:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[1]
-
Use a different stationary phase: Consider using alumina (B75360) or a polymer-based column, which are less acidic than silica gel.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent system for recrystallizing this compound?
-
A1: A mixture of petroleum ether and ethyl acetate is a commonly used and effective solvent system for the recrystallization of this compound.[3][4][5][8] The ratio can be optimized to maximize yield and purity.
-
Q2: Can I use acid-base extraction to purify this compound?
-
A2: Yes, acid-base extraction is a viable method for purifying pyridine-containing compounds.[1] You can dissolve the crude product in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified product.[1]
-
Q3: My purified product appears as a white solid. What is its melting point?
-
A3: The melting point of pure this compound is reported to be between 48-50°C.[3]
-
Q4: Are there any specific storage conditions for the purified compound?
-
A4: It is recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C.[3]
Data Presentation
Table 1: Recrystallization Conditions and Reported Purity
| Recrystallization Solvent System (Petroleum Ether:Ethyl Acetate, v/v) | Yield | Purity (by HPLC) | Reference |
| 5:1 | 80% | 99% | [4][5] |
| 8:1 | 83% | 99% | [4] |
| 10:1 | 85% | 99% | [4][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Petroleum ether
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add petroleum ether until the solution becomes slightly cloudy (the point of saturation).
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, flaky crystals by vacuum filtration.[4][5]
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 or 200-300 mesh)
-
Eluent: Petroleum ether/Ethyl acetate mixture (e.g., starting with 10:1 and gradually increasing polarity)
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the petroleum ether/ethyl acetate mixture. If peak tailing is observed on TLC, consider adding 0.1-1% triethylamine to the eluent.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This protocol details the purification based on the basicity of the pyridine moiety.
Materials:
-
Crude this compound
-
An organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The target compound will move to the aqueous layer. Repeat the wash 2-3 times.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and carefully add saturated NaHCO₃ solution or dilute NaOH until the solution is basic (pH > 8). The product should precipitate or form an oil.
-
Re-extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 103041-38-9 [chemicalbook.com]
Navigating the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Technical Resource
For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is a critical step in the production of various pharmaceutical intermediates. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on exploring alternative catalysts to optimize this aza-Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used catalyst for the synthesis of this compound?
A1: Trifluoromethanesulfonic acid (TfOH) is a widely employed catalyst for the reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674), typically affording high yields.[1][2][3][4] However, its corrosive nature and cost motivate the exploration of alternatives.
Q2: Are there effective, less harsh alternative catalysts to Trifluoromethanesulfonic acid?
A2: Yes, several alternatives have been investigated. Glacial acetic acid is a milder Brønsted acid catalyst that can be used, often resulting in good yields with simplified workup procedures.[5] Additionally, heterogeneous catalysts, such as silica-supported Brønsted acids, have been shown to be effective and offer the advantage of easier separation and potential for recycling.[6]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions vary depending on the catalyst. With trifluoromethanesulfonic acid, the reaction is often carried out in a solvent like anhydrous ethanol (B145695) at elevated temperatures, typically between 120-160°C, for 16-20 hours under a nitrogen atmosphere.[1][2] When using glacial acetic acid, the temperature can often be lowered to a range of 50-120°C with reaction times of 8-12 hours.[5]
Q4: What are the main challenges in the synthesis and purification of this compound?
A4: Common challenges include achieving high yields, minimizing reaction times, and effectively purifying the product from unreacted starting materials and potential side products.[1][7] Purification often involves techniques such as column chromatography or a combination of silica (B1680970) gel adsorption and recrystallization to remove colored impurities and byproducts.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Catalyst Inactivity: The chosen catalyst may not be sufficiently acidic to promote the aza-Michael addition effectively. | 1a. If using a weak acid catalyst, consider switching to a stronger acid like trifluoromethanesulfonic acid. 1b. For heterogeneous catalysts, ensure proper activation and loading. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 2a. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. For TfOH, the optimal range is typically 120-160°C.[1][2] | |
| 3. Impure Reactants or Solvent: The presence of water or other nucleophiles in the 2-aminopyridine, ethyl acrylate, or solvent can interfere with the reaction. | 3a. Ensure the use of anhydrous solvents and purify the reactants if necessary. | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1a. Extend the reaction time and monitor the consumption of starting materials. 1b. Consider a moderate increase in reaction temperature. |
| 2. Side Reactions: Polymerization of ethyl acrylate or formation of di-adducts can reduce the yield of the desired product. | 2a. Slowly add the ethyl acrylate to the reaction mixture to maintain a low concentration. 2b. Optimize the molar ratio of 2-aminopyridine to ethyl acrylate; an excess of the amine may be beneficial. | |
| 3. Product Degradation: Prolonged exposure to high temperatures can lead to product decomposition. | 3a. Once the reaction is complete, cool the mixture promptly and proceed with the workup. | |
| Product is Dark/Discolored | 1. Formation of Chromophoric Impurities: Side reactions at elevated temperatures can generate colored byproducts. | 1a. Purify the crude product using silica gel adsorption followed by recrystallization. A common solvent system for recrystallization is a mixture of petroleum ether and ethyl acetate (B1210297).[1][7] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Unreacted 2-aminopyridine or certain byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | 1a. Employ an acidic wash to remove unreacted basic 2-aminopyridine.[5] 1b. Utilize silica gel adsorption as a pre-purification step before recrystallization.[7] |
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of this compound based on available data.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Trifluoromethanesulfonic Acid | Anhydrous Ethanol | 120-160 | 16-20 | 80-85 | High yield but requires careful handling due to corrosivity.[1][2] |
| Glacial Acetic Acid | (Not specified, likely neat or in a high-boiling solvent) | 50-120 | 8-12 | High | Milder conditions and easier workup compared to TfOH.[5] |
| Silica-supported Brønsted Acid | Solvent-free or Organic Solvent | 80-120 | 12-24 | 50-76 | Heterogeneous catalyst, allowing for easier separation and recycling.[6] |
| None (Catalyst-free) | (Not specified) | 100 | 24 | ~30 | Low yield and long reaction time, generally not a preferred method.[7] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoromethanesulfonic Acid as Catalyst[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine and anhydrous ethanol.
-
Stir the mixture until the 2-aminopyridine is mostly dissolved.
-
Slowly add ethyl acrylate to the mixture.
-
Carefully add trifluoromethanesulfonic acid dropwise to the stirring mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to 120-160°C and maintain for 16-20 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with an appropriate workup, which may include washing with an organic solvent, concentration under reduced pressure, and purification by recrystallization from a petroleum ether/ethyl acetate mixture.
Protocol 2: Synthesis using Glacial Acetic Acid as Catalyst[5]
-
In a suitable reaction vessel, combine 2-aminopyridine and ethyl acrylate.
-
Add glacial acetic acid as the catalyst.
-
Heat the reaction mixture to a temperature between 50°C and 120°C.
-
Maintain the reaction at this temperature for 8-12 hours, monitoring its progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
The workup typically involves an acidic wash (e.g., with hydrochloric acid solution), followed by basification to free the product, and extraction with an organic solvent.
-
The final product can be further purified by recrystallization.
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 6. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 7. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
Challenges in scaling up the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the manufacturing of Dabigatran etexilate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the aza-Michael addition reaction between 2-aminopyridine (B139424) and ethyl acrylate (B77674).[3][4][5] This one-step synthesis is widely adopted for its simplicity.[4]
Q2: What are the typical challenges encountered during the synthesis and scale-up?
Common challenges include low yields, long reaction times, and the formation of colored impurities and by-products that complicate purification.[3] Without a catalyst, yields can be as low as 30-52%, with reaction times extending from 24 to 100 hours.[3][4]
Q3: How can the reaction yield and rate be improved?
The use of a catalyst is crucial for optimizing the synthesis. Trifluoromethanesulfonic acid has been shown to significantly improve the reaction, boosting yields to 80-85% and reducing reaction times to a more manageable 16-20 hours.[2][4]
Q4: What is the recommended purification strategy for obtaining a high-purity product?
A multi-step purification process is often necessary. This typically involves an initial washing with an organic solvent, followed by silica (B1680970) gel adsorption to remove colored impurities and by-products. The final step is recrystallization to obtain the product as white, flaky crystals.[3][4]
Q5: What are the key starting materials and their roles?
-
2-Aminopyridine: The amine source that acts as the nucleophile in the Michael addition.
-
Ethyl Acrylate: The Michael acceptor with an activated double bond.
-
Anhydrous Ethanol (B145695): A common solvent for the reaction.[4][5]
-
Trifluoromethanesulfonic Acid: A strong acid catalyst that protonates the pyridine (B92270) nitrogen, increasing the electrophilicity of the acrylate and facilitating the reaction.[2][4][5]
Troubleshooting Guide
Problem 1: Low Reaction Yield (30-50%)
Possible Causes & Solutions
-
Lack of Catalyst: The uncatalyzed reaction is notoriously slow and low-yielding.[3][4]
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and yield.
-
Moisture in Reagents/Solvent: Water can interfere with the reaction.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.[4]
-
Problem 2: Extended Reaction Time (over 24 hours)
Possible Causes & Solutions
-
Uncatalyzed Conditions: As with low yields, the absence of a catalyst is a primary reason for slow reaction rates.[3]
-
Insufficient Heating: Lower temperatures will slow down the reaction kinetics.
-
Solution: Ensure the reaction mixture is heated to the optimal range of 120-160°C for the catalyzed process.[4]
-
Problem 3: Final Product is a Yellow or Brown Oil/Solid
Possible Causes & Solutions
-
Formation of Impurities: The reaction can generate colored by-products and pigments.[3]
-
Solution: A robust purification protocol is necessary.
-
After the reaction, perform a wash with a non-polar solvent like petroleum ether.[4]
-
Utilize silica gel adsorption to bind and remove colored impurities.[3]
-
Perform a final recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the pure, white product.[3][4]
-
-
Problem 4: Significant By-product Formation
Possible Causes & Solutions
-
Double Addition: A common side reaction in aza-Michael additions is the addition of the product to another molecule of ethyl acrylate.
-
Solution: Carefully control the stoichiometry of the reactants. While not explicitly detailed for this specific synthesis in the search results, a slight excess of 2-aminopyridine may help minimize this.
-
-
Polymerization of Ethyl Acrylate: Ethyl acrylate can polymerize, especially at elevated temperatures.
-
Solution: Ensure a controlled and even heating of the reaction mixture. The presence of the catalyst and reactants should disfavor polymerization, but it remains a possibility.
-
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Uncatalyzed Method | Catalyzed Method (Trifluoromethanesulfonic Acid) |
| Starting Materials | 2-Aminopyridine, Ethyl Acrylate | 2-Aminopyridine, Ethyl Acrylate |
| Catalyst | None | Trifluoromethanesulfonic Acid |
| Solvent | Ethanol | Anhydrous Ethanol |
| Temperature | ~100°C | 120-160°C |
| Reaction Time | 24-100 hours[3][4] | 16-20 hours[2][4] |
| Yield | 30-52%[3][4] | 80-85%[2][4] |
| Purity (after purification) | >95% | >99% (HPLC)[2] |
Experimental Protocols
Key Experiment: Catalyzed Synthesis of this compound
This protocol is based on the optimized, catalyzed method described in the patent literature.[2][4]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50 mL). Stir the mixture until the solid is mostly dissolved.
-
Addition of Reactant: To the stirring solution, add ethyl acrylate (e.g., 56.5 mL).
-
Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the mixture.
-
Reaction: Protect the reaction with a nitrogen atmosphere and heat the mixture to reflux in an oil bath at 120-160°C for 16-20 hours with continuous stirring.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 35-40°C.
-
Wash the reaction liquid with petroleum ether and then concentrate it under reduced pressure.
-
The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 volume ratio) and recrystallized.
-
The resulting white, flaky crystals are collected by suction filtration.
-
Visualizations
Caption: Workflow for the catalyzed synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Decision tree for the purification of crude this compound.
References
- 1. This compound | 103041-38-9 [chemicalbook.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to Dabigatran Intermediates: Profiling Ethyl 3-(pyridin-2-ylamino)propanoate
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) like dabigatran (B194492) etexilate, a potent oral anticoagulant, is a process where the efficiency and quality of each step are paramount. The selection of intermediates and their synthetic routes can significantly impact the final product's yield, purity, and cost-effectiveness. This guide provides a detailed comparison of key intermediates in the dabigatran synthesis pathway, with a special focus on Ethyl 3-(pyridin-2-ylamino)propanoate.
Dabigatran etexilate is a direct thrombin inhibitor used to prevent strokes and systemic embolism.[1] Its synthesis involves a multi-step process with several key intermediates, each presenting unique synthetic challenges. A critical early-stage intermediate is this compound. Its quality and the efficiency of its production are foundational to the successful synthesis of the final API.
Overview of the Dabigatran Synthesis Pathway
The synthesis of dabigatran etexilate typically begins with the formation of this compound, which is then elaborated through a series of reactions to build the core benzimidazole (B57391) structure and introduce the necessary side chains. The general synthetic sequence involves the formation of an amide bond, reduction of a nitro group, cyclization to form the benzimidazole ring, and finally, the addition of the hexyl chloroformate and conversion to the mesylate salt.
Below is a diagram illustrating a common synthetic pathway for dabigatran, highlighting the key intermediates.
Caption: A generalized synthetic pathway for dabigatran etexilate, showcasing the progression through key intermediates.
Comparison of Key Dabigatran Intermediates
The efficiency of dabigatran synthesis is often dictated by the yields and purities achieved at each intermediate step. Many traditional routes have been reported to require extensive purification, such as column chromatography or repeated crystallizations, which can be costly and time-consuming on an industrial scale.[2][3][4]
The following table summarizes the performance of several key intermediates in the dabigatran synthesis, based on reported experimental data.
| Intermediate | Synthetic Route | Reagents | Yield (%) | Purity (%) | Key Considerations |
| This compound | Michael addition of 2-aminopyridine to ethyl acrylate | 2-Aminopyridine, Ethyl Acrylate, Trifluoromethanesulfonic acid, Anhydrous ethanol | 80-85 | >99 (HPLC) | Direct, one-step synthesis. High purity achievable with recrystallization.[5][6] |
| From 2-chloropyridine (B119429) N-oxide | 2-Chloropyridine N-oxide, β-Alanine ethyl ester, Pd/C | ~52 (overall) | Not specified | Multi-step process with a lower overall yield.[6] | |
| Intermediate II (Ethyl 3-[--INVALID-LINK--amino]propanoate) | Amide coupling of Intermediate I with activated 4-(methylamino)-3-nitrobenzoic acid | Thionyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | <50 (traditionally); 94.8 | 97 (traditionally); 97.6 | Traditional methods often result in low yields and require extensive purification.[2][7][8] An improved process shows significantly higher yield and purity.[7] |
| Intermediate III (Ethyl 3-[--INVALID-LINK--amino]propanoate) | Reduction of Intermediate II | Raney Nickel, Hydrogen, Tetrahydrofuran | 96 | Not specified | High yield reported with Raney Nickel.[9] |
| 10% Pd/C, Hydrogen | 91-94 | >99 (HPLC) | High purity and yield achievable with Pd/C catalyst.[10] | ||
| Sodium dithionite | Not specified | Often results in impurities and is isolated as a viscous liquid.[8] | |||
| Intermediate IV (Benzimidazole Core) | Cyclization of Intermediate III | Acetic acid | Not specified | Often impure, requiring purification via salt formation (e.g., oxalate (B1200264) salt) or chromatography.[2][8] | |
| Intermediate VI (Amidine) | Pinner reaction of a nitrile precursor | Ethanolic HCl, Ammonium carbonate | Not specified | Can be challenging, with potential for hydrolysis of ester and amide groups.[11] | |
| Optimized Pinner reaction | Ethanolic HCl, Ammonium carbonate | 97 | >97 (HPLC) | Design of experiment (DoE) optimized process leads to high yield and purity.[12] |
Experimental Protocols for Key Intermediates
Detailed and optimized experimental protocols are crucial for achieving high yields and purities. Below are methodologies for the synthesis of key dabigatran intermediates.
Synthesis of this compound
This protocol is based on the direct Michael addition of 2-aminopyridine to ethyl acrylate.
-
Materials: 2-aminopyridine, ethyl acrylate, anhydrous ethanol, trifluoromethanesulfonic acid, petroleum ether, ethyl acetate (B1210297).
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Under a nitrogen atmosphere, heat the mixture to 120-160°C and reflux for 16-20 hours.
-
After completion of the reaction, cool the mixture and wash with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, flaky crystals.[5][6]
-
Synthesis of Intermediate II: Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate
This protocol describes an improved amide coupling reaction.
-
Materials: 4-(methylamino)-3-nitrobenzoic acid, thionyl chloride, dimethylformamide (catalytic), dichloromethane, this compound, triethylamine.
-
Procedure:
-
Reflux 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride and a catalytic amount of DMF in dichloromethane to form the acid chloride.
-
Remove excess thionyl chloride under vacuum.
-
Dissolve the resulting acid chloride in dry dichloromethane.
-
In a separate flask, dissolve this compound and triethylamine in dichloromethane.
-
Cool the acid chloride solution to 0-10°C and slowly add the solution of this compound.
-
Allow the reaction to warm to 30°C and stir for 4-5 hours.
-
After workup, the product is obtained with high yield and purity.[7]
-
Synthesis of Intermediate III: Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate
This protocol details the reduction of the nitro group in Intermediate II.
-
Materials: Intermediate II, 10% Palladium on carbon (Pd/C), solvent (e.g., ethyl acetate).
-
Procedure:
-
In a hydrogenation apparatus, dissolve Intermediate II in a suitable solvent.
-
Add 10% Pd/C as the catalyst.
-
Hydrogenate the mixture at a suitable temperature (e.g., 50°C) and pressure (e.g., 3-4 bar) until the reaction is complete, as monitored by TLC.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
The filtrate is concentrated under reduced pressure, and the product can be further purified by recrystallization.[10]
-
Logical Workflow for Intermediate Comparison
The selection of a synthetic route for a particular intermediate involves a trade-off between several factors. The following diagram illustrates a logical workflow for comparing different synthetic options.
Caption: A decision-making workflow for selecting the optimal synthetic route for a dabigatran intermediate.
Conclusion
The synthesis of dabigatran etexilate is a complex process where the choice of intermediates and their synthetic pathways plays a pivotal role. This compound stands out as a crucial starting material, and its efficient, high-purity synthesis is essential for the overall success of the manufacturing process. While traditional methods for synthesizing subsequent intermediates have often been plagued by low yields and the need for extensive purification, modern advancements in process chemistry have led to the development of more robust and scalable methods. For researchers and drug development professionals, a thorough understanding and comparison of these intermediates and their synthetic routes are indispensable for optimizing the production of this vital anticoagulant.
References
- 1. researchgate.net [researchgate.net]
- 2. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US8394962B2 - Method for the preparation of dabigatran and its intermediates - Google Patents [patents.google.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 9. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthesis routes for Ethyl 3-(pyridin-2-ylamino)propanoate.
Ethyl 3-(pyridin-2-ylamino)propanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor Dabigatran etexilate.[1][2] The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data, to aid in the selection of the most suitable method.
Comparison of Synthesis Routes
Several methods for the synthesis of this compound have been reported. The most prominent routes are the direct one-step synthesis from 2-aminopyridine (B139424) and ethyl acrylate (B77674), and two multi-step methods originating from 2-chloropyridine (B119429) N-oxide. A summary of the key quantitative data for these routes is presented below.
| Parameter | Route 1: Direct Synthesis | Route 2: Multi-step from 2-chloropyridine N-oxide & β-alanine ethyl ester | Route 3: Multi-step from 2-chloropyridine N-oxide & 3-aminopropionic acid |
| Starting Materials | 2-aminopyridine, Ethyl acrylate | 2-chloropyridine, β-alanine | 2-chloropyridine N-oxide, 3-aminopropionic acid |
| Number of Steps | 1 | 4 | 3 |
| Key Reagents | Trifluoromethanesulfonic acid, Anhydrous ethanol (B145695) | m-CPBA, Thionyl chloride, Pd/C | Inorganic base, Thionyl chloride, Pd/C or Raney Nickel |
| Reaction Time | 16 - 20 hours[1][2][3][4] | ~100 hours[5][6] | 36 - 60 hours |
| Overall Yield | 80 - 85%[2][5] | 52%[5][6] | up to 55%[7] |
| Product Purity | 99% (HPLC)[2][5] | Not explicitly stated | 99.3% (Molecular distillation)[7] |
Experimental Protocols
Route 1: Direct Synthesis from 2-Aminopyridine and Ethyl Acrylate
This method is a one-pot synthesis that offers high yield and purity.[2][4]
Materials:
-
2-aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.
-
Add ethyl acrylate to the solution and stir.
-
Slowly add trifluoromethanesulfonic acid dropwise to the mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 120-160°C and reflux for 16-20 hours.[1][2][3][4]
-
After completion of the reaction, cool the mixture and wash with petroleum ether.
-
Concentrate the solution under reduced pressure.
-
The crude product is then purified by washing with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to obtain white flaky crystals of this compound.[2][3][4]
Route 2: Multi-step Synthesis from 2-chloropyridine N-oxide and β-alanine ethyl ester
This route involves four distinct steps to arrive at the final product.[5][6]
Step 1: Synthesis of 2-chloropyridine N-oxide (Yield: 87%)
-
This step typically involves the oxidation of 2-chloropyridine.
Step 2: Synthesis of β-alanine ethyl ester hydrochloride (Yield: 93%)
-
This involves the esterification of β-alanine.
Step 3: Synthesis of 3-(pyridin-2-ylamino)propanoate N-oxide (Yield: 70%)
-
2-chloropyridine N-oxide is reacted with β-alanine ethyl ester hydrochloride.
Step 4: Catalytic Hydrogenation to this compound (Yield: 92%)
-
The N-oxide intermediate is reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product.[5][6]
Route 3: Multi-step Synthesis from 2-chloropyridine-N-oxide and 3-aminopropionic acid
This is another multi-step synthesis that provides high purity product.[7]
Step 1: Synthesis of 3-(pyridin-2-ylamino)propionic acid N-oxide
-
React 2-chloropyridine-N-oxide with 3-aminopropionic acid in the presence of a solvent and an inorganic base at 80-100°C for 24-36 hours.[7]
-
After the reaction, most of the solvent is removed under reduced pressure.
-
The pH is adjusted to 6.5-8 with hydrochloric acid, and ethanol is added to precipitate and remove most of the sodium chloride by filtration.
-
The filtrate is concentrated to dryness to obtain the product with a purity of over 95% (HPLC).[7]
Step 2: Esterification
-
The compound from Step 1 is mixed with ethanol and an additive such as thionyl chloride to undergo an esterification reaction.[7]
-
After the reaction, an inorganic base is added, and the mixture is stirred and filtered.
Step 3: Catalytic Hydrogenation
-
The filtrate from Step 2, containing the esterified N-oxide, is subjected to catalytic hydrogenation using a palladium on carbon or Raney nickel catalyst.[7]
-
The reaction is carried out under a hydrogen pressure of 1-5 MPa at a temperature of 50-100°C for 12-24 hours.[7]
-
After filtration and concentration, the final product is obtained by vacuum distillation. The overall yield for this route is up to 55% with a purity of 99.3%.[7]
Synthesis Route Comparison Workflow
Caption: A comparative workflow of three synthesis routes for this compound.
Conclusion
The choice of synthesis route for this compound depends on several factors, including the desired scale of production, cost of starting materials, and available equipment.
-
Route 1 (Direct Synthesis) is highly advantageous due to its single-step nature, high yield, and high purity. The starting materials are readily available, making it a cost-effective and efficient method for large-scale production.[2][4]
-
Route 2 and 3 (Multi-step Syntheses) , while resulting in a lower overall yield and requiring longer reaction times, offer alternative pathways that may be suitable in specific contexts, for instance, if the starting materials are more readily available or cheaper in a particular region. The multi-step nature, however, increases the complexity of the process. Route 3 provides a slightly higher yield and purity compared to Route 2.[5][6][7]
For most applications, particularly in industrial settings, the direct synthesis route (Route 1) appears to be the most favorable due to its simplicity, efficiency, and high throughput.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 5. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 6. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 7. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
Structural Validation of Ethyl 3-(pyridin-2-ylamino)propanoate: A Comparative Spectroscopic Analysis
For Immediate Release
This publication provides a comprehensive guide to the structural validation of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its spectroscopic data against structurally similar compounds. While specific, publicly available spectroscopic data for this compound is limited, this guide utilizes data from analogous compounds to demonstrate the principles of structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Executive Summary
The definitive structural confirmation of a synthesized molecule like this compound is paramount in pharmaceutical research and development. Spectroscopic techniques, particularly ¹H NMR, ¹³C NMR, and mass spectrometry, are indispensable tools for this purpose. This guide presents a framework for the analysis and comparison of the expected spectroscopic data of this compound with experimentally obtained data for related ethyl 3-aminopropanoate derivatives.
Spectroscopic Data Comparison
To illustrate the process of structural validation, the following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for representative ethyl 3-aminopropanoate derivatives. These tables serve as a reference for researchers to compare and interpret the spectra of newly synthesized batches of this compound and similar molecules.
Table 1: ¹H NMR Spectroscopic Data of Ethyl 3-aminopropanoate Derivatives
| Compound | Chemical Shift (δ) ppm |
| Ethyl 3-(diethylamino)propanoate | 2.65 (t, 2H), 2.50 (q, 4H), 2.40 (t, 2H), 1.18 (t, 3H), 0.98 (t, 6H) |
| Ethyl 3-(dipropylamino)propanoate | 2.65 (t, 2H), 2.40 (t, 2H), 2.35 (t, 4H), 1.42 (sext, 4H), 1.18 (t, 3H), 0.85 (t, 6H) |
| Ethyl 3-(sec-butylamino)propanoate | 3.40 (br s, 1H), 2.80 (t, 2H), 2.60 (m, 1H), 2.45 (t, 2H), 1.25 (t, 3H), 1.05 (d, 3H), 0.90 (t, 3H) |
| Ethyl 3-(isobutylamino)propanoate | 3.35 (br s, 1H), 2.80 (t, 2H), 2.45 (t, 2H), 2.40 (d, 2H), 1.75 (m, 1H), 1.25 (t, 3H), 0.90 (d, 6H) |
Note: Data extracted from supplementary information of a peer-reviewed journal article. The specific solvent and instrument frequency can be found in the source material.
Table 2: ¹³C NMR Spectroscopic Data of Ethyl 3-aminopropanoate Derivatives
| Compound | Chemical Shift (δ) ppm |
| Ethyl 3-(diethylamino)propanoate | 172.5, 60.2, 49.8, 47.5, 34.2, 14.2, 11.8 |
| Ethyl 3-(dipropylamino)propanoate | 172.5, 60.2, 55.5, 47.8, 34.5, 20.5, 14.2, 11.8 |
| Ethyl 3-(sec-butylamino)propanoate | 172.8, 60.3, 53.5, 42.0, 35.0, 29.8, 20.2, 14.2, 10.2 |
| Ethyl 3-(isobutylamino)propanoate | 172.8, 60.3, 55.8, 42.0, 35.0, 28.5, 20.8, 14.2 |
Note: Data extracted from supplementary information of a peer-reviewed journal article. The specific solvent and instrument frequency can be found in the source material.
Table 3: Mass Spectrometry Data of Ethyl 3-aminopropanoate Derivatives (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 3-(diethylamino)propanoate | 159 | 144, 114, 86, 58 |
| Ethyl 3-(dipropylamino)propanoate | 187 | 158, 142, 114, 86 |
| Ethyl 3-(sec-butylamino)propanoate | 159 | 144, 114, 86, 72 |
| Ethyl 3-(isobutylamino)propanoate | 159 | 144, 114, 102, 58 |
Note: Data extracted from supplementary information of a peer-reviewed journal article.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques used in structural validation.
Synthesis of this compound
A common synthetic route involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate.[1]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the connectivity of atoms. Compare the spectra with the expected structure and data from analogous compounds.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information and compare it with known fragmentation behaviors of similar compounds.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound using spectroscopic methods.
Caption: Logical workflow for the structural validation of a synthesized chemical compound.
By following these protocols and comparative data analysis, researchers can confidently validate the structure of this compound and its analogues, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to Purity Analysis of Ethyl 3-(pyridin-2-ylamino)propanoate: HPLC vs. NMR
In the realm of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is a critical quality attribute. For a key intermediate like Ethyl 3-(pyridin-2-ylamino)propanoate, a precursor in the synthesis of various active pharmaceutical ingredients, rigorous purity assessment is essential to ensure the safety, efficacy, and consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out as two powerful and widely employed analytical techniques for this purpose.
This guide presents an objective comparison of the performance of HPLC and qNMR for the purity assessment of this compound. By employing orthogonal methods that rely on different physicochemical principles, a more comprehensive and reliable evaluation of a compound's purity can be achieved. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a cornerstone of robust analytical method validation, providing a high degree of confidence in the reported purity values.
Data Presentation: A Side-by-Side Comparison
The following tables summarize representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR.
Table 1: Purity Assessment of this compound
| Parameter | HPLC (Area %) | ¹H-qNMR (Molar %) |
| Purity | 99.85% | 99.78% |
| Impurity A (2-aminopyridine) | 0.08% | 0.12% |
| Impurity B (Ethyl acrylate) | Not Detected | 0.05% |
| Unidentified Impurities | 0.07% | 0.05% |
| Relative Standard Deviation (RSD) | ≤ 1.0% | ≤ 0.5% |
Table 2: Head-to-Head Comparison of HPLC and qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, followed by detection (e.g., UV). | Direct measurement based on the proportionality of the integrated signal area of a nucleus to the number of those nuclei.[1] |
| Quantification | Typically relative (area percent), requires response factors for accurate impurity quantification. | Absolute or primary ratio method, does not require a reference standard of the analyte for purity determination.[2] |
| Selectivity | High, excellent for resolving closely related impurities. | High, based on unique chemical shifts of different protons in the molecule. |
| Sensitivity | Very high, capable of detecting trace level impurities. | Generally lower than HPLC, but sufficient for purity assessment. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes. | Lower, requires longer relaxation delays for accurate quantification. |
| Structural Information | Limited to retention time and UV spectrum. | Provides detailed structural information, aiding in impurity identification. |
| Method Development | Can be more time-consuming, requiring optimization of mobile phase, column, and gradient. | Generally more straightforward, primarily involving selection of a suitable solvent and internal standard. |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.[3]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full signal recovery).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet of the ethyl ester's CH₃ group) and the singlet of the maleic acid internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of this compound purity using HPLC and qNMR.
References
Investigating the Biological Efficacy of Ethyl 3-(pyridin-2-ylamino)propanoate Derivatives: A Comparative Guide
A notable gap exists in publicly available scientific literature regarding the synthesis and comparative biological evaluation of a series of derivatives of Ethyl 3-(pyridin-2-ylamino)propanoate. While the parent compound is recognized for its therapeutic potential, a comprehensive structure-activity relationship (SAR) study through the analysis of its derivatives is not yet established. This guide, therefore, summarizes the known biological activities of the parent compound and presents a comparative analysis of closely related pyridine (B92270) and β-alanine ester derivatives to provide insights into potential avenues for future research and drug development.
This compound is a known thrombin inhibitor with demonstrated anticancer and anti-inflammatory properties.[1] It serves as a crucial intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. The core structure of this compound presents multiple sites for chemical modification, offering the potential to develop novel derivatives with enhanced potency and selectivity for various therapeutic targets.
Comparative Efficacy of Related Pyridine and β-Alanine Derivatives
Due to the limited data on direct derivatives, this section provides a comparative overview of the biological activities of other substituted pyridine and N-aryl-β-alanine derivatives to illustrate the impact of structural modifications on therapeutic efficacy.
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[2] Structure-activity relationship studies on various pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their antiproliferative activity.[2][3] For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance anticancer activity, while bulky groups or halogen atoms may decrease it.[2][3]
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| This compound (Parent Compound) | General anticancer activity reported, specific cell lines and IC50 values not detailed in provided sources. | Not specified | [1] |
| Pyridine-ureas (e.g., compound 8e) | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [4] |
| Thieno[2,3-c]pyridine derivative (6i) | HSC3 (Head and Neck), T47D (Breast), RKO (Colorectal) | 10.8, 11.7, 12.4 | [5] |
| Pyridin-2-yl estra-1,3,5(10)-triene derivative (compound 16) | MCF-7 (Breast Cancer) | 4.63 | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is also well-documented.[7] The mechanism of action is often linked to the inhibition of key inflammatory mediators. For N-phenyl-β-alanine derivatives, substitutions on the phenyl ring have been shown to modulate their anti-inflammatory effects.
| Compound/Derivative Class | Assay | Efficacy Metric | Reference |
| This compound (Parent Compound) | Platelet aggregation inhibition suggested as a mechanism. | Not specified | [1] |
| N-(2-benzoylphenyl)alanine derivatives | Evans blue-carrageenan induced pleural effusion | Two compounds were found to be one-tenth as potent as indomethacin. | [8] |
| Phenylalanine analogs (e.g., compound 7, 16, 18, 22, 30) | Carrageenan induced rat paw edema | >80% inhibition | [9] |
| NSAID conjugated with 3,4,5-trimethoxybenzyl alcohol | Carrageenan-induced rat paw edema | Compounds 16, 18, 19, 21 reduced edema by 49% to 91%. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are hypothetical, yet standard, protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for similar compounds.
General Synthesis of Ethyl 3-(substituted-pyridin-2-ylamino)propanoate Derivatives
This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of its derivatives by using substituted 2-aminopyridines or substituted ethyl acrylates.
Materials:
-
Substituted 2-aminopyridine (B139424)
-
Substituted ethyl acrylate (B77674)
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Nitrogen gas
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyridine and anhydrous ethanol. Stir until the solid is dissolved.
-
Add the substituted ethyl acrylate to the mixture.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture in an oil bath at 120-160°C for 16-20 hours under a nitrogen atmosphere.
-
After the reaction is complete, cool the mixture and wash it with petroleum ether.
-
Concentrate the washed solution under reduced pressure.
-
The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, standard drug, and test compound groups).
-
Administer the test compounds orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.
Caption: The MAPK/ERK signaling pathway, a common target in anticancer drug discovery.
References
- 1. This compound | 103041-38-9 | FE22989 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Alternative Precursors for the Synthesis of Dabigatran Etexilate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dabigatran (B194492) etexilate, a potent oral direct thrombin inhibitor, is a critical process in the manufacturing of this widely used anticoagulant. Efficiency, cost-effectiveness, and the impurity profile of the final active pharmaceutical ingredient (API) are largely determined by the chosen synthetic route and the precursors employed. This guide provides an objective comparison of alternative precursors for the synthesis of dabigatran etexilate, supported by experimental data and detailed protocols to aid researchers and drug development professionals in selecting the most suitable methodology for their needs.
Introduction to Dabigatran Etexilate Synthesis
Dabigatran etexilate is the orally administered prodrug of dabigatran. The synthesis of this complex molecule involves several key transformations, with the formation of the central benzimidazole (B57391) core, the introduction of the amidine functionality, and the final esterification to attach the hexyl ethyl ester moiety being the most critical stages. The choice of precursors for these steps significantly impacts the overall yield, purity, and scalability of the synthesis. This guide will focus on the comparative evaluation of precursors for the amidine formation and the final esterification step.
Comparison of Precursors for Amidine Synthesis
The formation of the amidine group is a crucial step in the synthesis of dabigatran. The traditional Pinner reaction, while established, has several drawbacks, leading to the development of alternative precursors and methodologies.
Table 1: Comparison of Precursors and Methods for Amidine Synthesis
| Precursor/Method | Key Reagents | Reported Yield | Purity | Advantages | Disadvantages |
| Pinner Reaction | Ethanolic HCl, Ammonium (B1175870) Carbonate | Variable, often low | Requires extensive purification | Well-established method | Use of hazardous reagents (HCl gas), low yields, moisture sensitive, potential for side reactions.[1] |
| Optimized Pinner Reaction | Ethanolic HCl (optimized conditions) | 97% | 97.83% | Significant improvement in yield over the traditional Pinner reaction.[2] | Still involves the use of strong acids and requires careful control of reaction conditions. |
| N-(4-cyanophenyl)glycine Route | N-(4-cyanophenyl)glycine, CDI, Acetic Acid | ~48% (overall yield for multiple steps) | Good | Milder reaction conditions compared to the Pinner reaction.[3] | Multi-step process to form the amidine, which can lower the overall yield. |
Comparison of Precursors for Final Esterification
The final step in the synthesis of dabigatran etexilate involves the esterification of the amidine intermediate to introduce the hexyl ethyl ester prodrug moiety. The choice of the acylating agent is critical to minimize the formation of impurities.
Table 2: Comparison of Precursors for Final Esterification
| Precursor | Key Reagents | Reported Yield | Purity | Advantages | Disadvantages |
| n-Hexyl Chloroformate | n-Hexyl Chloroformate, Base (e.g., K2CO3) | 71.0% - 80% | 96.3% - 98% | Commercially available and widely used. | Can lead to the formation of several impurities, requiring extensive purification.[2][4] |
| n-Hexyl-4-nitrophenyl Carbonate | n-Hexyl-4-nitrophenyl Carbonate | 66% (overall yield over three steps) | High | Substantially eliminates the formation of impurities associated with n-hexyl chloroformate.[2][4] | May require the synthesis of the reagent itself, adding an extra step. |
| n-Hexanol with CDI | n-Hexanol, 1,1'-Carbonyldiimidazole (CDI) | Good (qualitative) | High | Avoids the use of chloroformate, potentially leading to a cleaner reaction profile.[1][5] | The reaction efficiency can be dependent on the specific coupling conditions. |
Experimental Protocols
Protocol 1: Amidine Synthesis via Optimized Pinner Reaction[2]
-
Imino Ester Formation: A solution of ethyl 3-{--INVALID-LINK--amino}propanoate (nitrile intermediate 7) in saturated ethanolic HCl (approximately 83 volumes) is stirred at ambient temperature for 12–15 hours.
-
Amidine Formation: The resulting imino ester is reacted in situ with ammonium carbonate in ethanol (B145695) to furnish the amidine intermediate 8.
-
Purification: The crude amidine is purified by column chromatography.
Protocol 2: Final Esterification using n-Hexyl-4-nitrophenyl Carbonate[2]
-
Reaction Setup: To a solution of the amidine intermediate 8 in acetonitrile (B52724), a solution of n-hexyl-4-nitrophenyl carbonate (32) in acetonitrile is added at 25–30 °C.
-
Reaction: The reaction mixture is stirred for 5 hours at 25–30 °C.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 0–5 °C and stirred for 2 hours. The precipitated product is filtered, washed with water, and then suspended in acetone (B3395972) and heated to 40–45 °C for 30 minutes to yield pure dabigatran etexilate.
Visualizing the Synthetic Pathways
To better illustrate the alternative synthetic routes, the following diagrams were generated using the DOT language.
Caption: Alternative pathways for the synthesis of the key amidine intermediate.
Caption: Comparison of precursors for the final esterification step.
Conclusion
The synthesis of dabigatran etexilate can be approached through various synthetic routes, with the choice of precursors for key steps having a profound impact on the overall efficiency and purity of the final product. For the synthesis of the crucial amidine intermediate, optimized Pinner reaction conditions have been shown to significantly improve yields compared to the traditional method. For the final esterification step, the use of n-hexyl-4-nitrophenyl carbonate emerges as a superior alternative to the conventional n-hexyl chloroformate , as it effectively minimizes the formation of impurities, leading to a cleaner product profile and potentially simplifying downstream purification processes.[2][4] Researchers and drug development professionals should carefully consider these alternatives to develop robust, scalable, and cost-effective manufacturing processes for dabigatran etexilate.
References
- 1. Synthetic method of dabigatran etexilate key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
A Comparative Guide to the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: Cost-Effectiveness and Protocols
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the cost-effectiveness of different synthesis protocols for this compound, supported by experimental data and detailed methodologies.
Comparison of Synthesis Protocols
Two primary synthetic routes for this compound are prevalent: a direct one-step synthesis and a more traditional multi-step approach. The choice of protocol can significantly impact the overall cost, yield, and efficiency of the production process.
| Parameter | Protocol 1: One-Step Synthesis | Protocol 2: Multi-Step Synthesis |
| Starting Materials | 2-Aminopyridine (B139424), Ethyl Acrylate (B77674) | 2-Chloropyridine-N-oxide, β-Alanine ethyl ester hydrochloride |
| Catalyst | Trifluoromethanesulfonic acid | Palladium on carbon (Pd/C) |
| Overall Yield | 80-85%[1] | ~52%[2] |
| Reaction Time | 16-20 hours[1][2] | Approximately 100 hours[2] |
| Purity | 99% (HPLC)[1] | High purity achievable |
| Relative Cost | Lower | Higher |
| Key Advantages | Simple, one-step process, uses cheap and readily available raw materials, high yield.[1][2] | Established, traditional method. |
| Key Disadvantages | Requires a strong acid catalyst. | Multi-step process, longer reaction time, lower overall yield, higher cost of starting materials and catalyst.[2] |
Experimental Protocols
Protocol 1: One-Step Synthesis from 2-Aminopyridine and Ethyl Acrylate
This protocol outlines a direct synthesis method that is noted for its simplicity and high yield.[1][2]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol (B145695)
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask.
-
Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[2]
-
Slowly add trifluoromethanesulfonic acid as a catalyst. The mole number of the catalyst is 5-10% of the mole number of ethyl acrylate.[2]
-
Heat the reaction mixture in an oil bath to a temperature of 120-160°C and reflux for 16-20 hours.[1][2]
-
After the reaction is complete, cool the reaction liquid to 35-40°C.
-
Wash the reaction liquid with petroleum ether.
-
Concentrate the washed liquid under reduced pressure.
-
The concentrated solution is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 5:1, 8:1, or 10:1 volume ratio) and recrystallized to obtain the final product as white lamellar crystals.[1][2]
Protocol 2: Multi-Step Synthesis from 2-Chloropyridine-N-oxide
This traditional route involves several steps, including the synthesis of an intermediate N-oxide compound followed by catalytic hydrogenation.[2]
Step 1: Synthesis of 3-(pyridin-2-ylamino)propanoate N-oxide
-
Synthesize 2-chloropyridine (B119429) N-oxide (yield: 87%) and β-alanine ethyl ester hydrochloride (yield: 93%) separately.[2]
-
React 2-chloropyridine N-oxide with β-alanine ethyl ester hydrochloride to generate 3-(pyridin-2-ylamino)propanoate N-oxide (yield: 70%).[2]
Step 2: Catalytic Hydrogenation
-
The 3-(pyridin-2-ylamino)propanoate N-oxide compound is then subjected to catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst.
-
This final step yields this compound with a reported yield of 92%.[2]
Visualizing the Synthesis Workflows
To better illustrate the distinct processes of the two synthesis protocols, the following diagrams outline the experimental workflows.
Caption: Workflow for the one-step synthesis of this compound.
Caption: Workflow for the multi-step synthesis of this compound.
Conclusion
Based on the available data, the one-step synthesis protocol offers a more cost-effective and efficient route for the production of this compound. Its advantages of using inexpensive and readily available starting materials, coupled with a high overall yield and a significantly shorter reaction time, make it a superior choice for large-scale production and for research laboratories looking to optimize their synthetic processes. While the multi-step synthesis is a viable method, its lower overall yield and extended reaction time contribute to higher operational and material costs. Researchers and drug development professionals should consider the one-step protocol as a primary method for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Catalyst Performance in the Michael Addition for Pyridinylamino Propanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridinylamino propanoates, key structural motifs in various pharmacologically active compounds, is frequently achieved through the aza-Michael addition of an aminopyridine to an acrylate (B77674) derivative. The choice of catalyst is paramount in this transformation, directly influencing reaction efficiency, yield, and stereoselectivity. This guide provides a comparative overview of various catalytic systems employed for this purpose, supported by available experimental data, to aid researchers in catalyst selection and methods development.
Catalyst Performance Comparison
The following tables summarize the performance of different catalysts in the aza-Michael addition for the synthesis of pyridinylamino propanoates and related compounds. Due to the specificity of the substrate, direct comparative data under identical conditions is limited. Therefore, data from reactions with analogous substrates (amines and acrylates) are included to provide a broader perspective on catalyst efficacy.
Table 1: Catalyst Performance in the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
| Catalyst | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethyl acrylate | None | 80 | 12 | 80-81 | [1] |
Table 2: Performance of Various Catalysts in Aza-Michael Additions of Amines to Acrylates
| Catalyst | Amine | Michael Acceptor | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| LiClO4 | Secondary Amines | Ethyl acrylate | Solvent-free | Room Temp. | 2-3 days | High | N/A | [2] |
| Microwave | (S)-(-)-α-methylbenzylamine | Methyl acrylate | Methanol | 80 | 10 min | 95 | N/A | [3] |
| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide | α,β-unsaturated ketones | Not Specified | Not Specified | Not Specified | 49-98 | 95-99 | [4][5] |
| Chiral Pyrrolidinium Salts | Cyclohexanone | trans-β-nitrostyrene | Solvent-free | Not Specified | Not Specified | up to 92 | up to 95 | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of pyridinylamino propanoates via the Michael addition.
Protocol 1: Acetic Acid Catalyzed Synthesis of this compound[1]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Glacial acetic acid
-
2N HCl
-
DMF
-
Water
Procedure:
-
To a reaction vessel, add 2-aminopyridine, ethyl acrylate, and glacial acetic acid in a specified molar ratio (e.g., 1:1.3 to 1:1.5 for aminopyridine to acrylate).
-
Heat the reaction mixture to 80-85 °C and stir overnight (approximately 12 hours).
-
Monitor the reaction progress by HPLC.
-
After completion, cool the system to room temperature.
-
Add 2N HCl and stir.
-
The product is further purified by a process of neutralization, extraction, and crystallization, which may involve the use of DMF and water for precipitation.
Protocol 2: General Procedure for Organocatalyzed Asymmetric Aza-Michael Addition[4][5]
This is a generalized protocol based on the use of cinchona alkaloid derivatives for the asymmetric addition of N-nucleophiles to α,β-unsaturated compounds.
Materials:
-
Aminopyridine (or other N-nucleophile)
-
Acrylate derivative (or other Michael acceptor)
-
Chiral organocatalyst (e.g., 9-epi-9-amino-9-deoxyquinine)
-
Appropriate solvent (e.g., toluene, CH2Cl2)
-
Additive (e.g., an acid co-catalyst, if required)
Procedure:
-
Dissolve the chiral organocatalyst (typically 5-20 mol%) in the chosen solvent in a reaction vessel under an inert atmosphere.
-
If required, add a co-catalyst or additive.
-
Add the aminopyridine to the solution.
-
Add the acrylate derivative to initiate the reaction.
-
Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl).
-
The product is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Workflow
The general workflow for a catalytic Michael addition for pyridinylamino propanoate synthesis can be visualized as a logical progression of steps from reagent preparation to product analysis.
Caption: General experimental workflow for the catalytic Michael addition.
Signaling Pathways and Logical Relationships
The catalytic cycle of an organocatalyzed aza-Michael addition, for instance, using a chiral primary amine catalyst, involves a series of interconnected steps. The catalyst activates the Michael acceptor and facilitates the nucleophilic attack of the amine.
References
- 1. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Proline Based Chiral Ionic Liquids for Enantioselective Michael Reaction | Semantic Scholar [semanticscholar.org]
Yield and purity comparison between different purification methods for Ethyl 3-(pyridin-2-ylamino)propanoate.
For researchers and professionals in drug development, obtaining high-purity Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of anticoagulants like Dabigatran etexilate, is of paramount importance.[1][2][3][4] The selection of an appropriate purification method directly impacts the final product's quality, yield, and overall process efficiency. This guide provides an objective comparison of various purification techniques for this compound, supported by experimental data, to aid in the selection of the most suitable method.
Comparison of Yield and Purity
The following table summarizes the reported yield and purity for different purification methods of this compound.
| Purification Method | Yield (%) | Purity (%) | Purity Analysis Method | Source |
| Recrystallization | 80 - 85 | 99 | HPLC | [1][5] |
| Silica (B1680970) Gel Adsorption & Recrystallization | Not explicitly stated for purification step alone | High | Not specified | [2] |
| Column Chromatography | 71.12 | Not specified | Not specified | [2] |
| Molecular Distillation | 36.1 - 55 (overall process yield) | 96.8 - 99.3 | GC | [6] |
Experimental Protocols
Detailed methodologies for the key purification experiments are outlined below.
Recrystallization
This method involves the purification of the crude product by crystallization from a suitable solvent system.
Protocol:
-
The crude reaction mixture containing this compound is first washed with petroleum ether.
-
The washed solution is then concentrated under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of a hot solvent mixture, typically petroleum ether and ethyl acetate (B1210297) (volume ratios can vary, e.g., 5:1, 8:1, or 10:1).[1]
-
The solution is allowed to cool slowly to induce crystallization of the pure compound.
-
The resulting white, flaky crystals of this compound are collected by filtration.[1][5]
Silica Gel Adsorption followed by Recrystallization
This two-step method aims to remove colored impurities and by-products before the final crystallization.
Protocol:
-
The crude reaction mother liquor is diluted with a suitable organic solvent.
-
Silica gel (100-400 mesh) is added to the solution, and the mixture is stirred to allow for the adsorption of impurities.
-
The silica gel is filtered off, and the filtrate is eluted with a second organic solvent.
-
The eluate is concentrated under reduced pressure.
-
The concentrated product is then recrystallized using a third organic solvent to yield pure this compound.[2]
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase.
Protocol:
-
A chromatography column is packed with a stationary phase, such as silica gel.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
A solvent system (eluent), for instance, a mixture of petroleum ether and ethyl acetate (e.g., 5:3 volume ratio), is passed through the column.[2]
-
Fractions are collected as the eluent passes through the column.
-
Fractions containing the pure product are identified (e.g., by thin-layer chromatography), combined, and the solvent is evaporated to yield the purified this compound.
Molecular Distillation
This purification technique is suitable for thermally sensitive compounds and is performed under high vacuum.
Protocol:
-
The crude product is placed in the molecular distillation apparatus.
-
A high vacuum is applied, and the material is heated.
-
Due to the short distance between the evaporator and the condenser, the distillate is collected before it can be degraded.
-
The fraction containing the pure this compound is collected, yielding a product with high purity.[6]
Experimental Workflows
The following diagrams illustrate the logical flow of the described purification methods.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification by silica gel adsorption followed by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104910066A - this compound post-treatment purification method - Google Patents [patents.google.com]
- 3. This compound | 103041-38-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(pyridin-2-ylamino)propanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9), a common intermediate in pharmaceutical synthesis. Adherence to these guidelines will minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and be familiar with its potential hazards. While classifications may vary, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent government standards (e.g., NIOSH).[1] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][2] |
| Body Protection | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | In case of insufficient ventilation or the formation of dust, wear a self-contained breathing apparatus.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not allow the product to enter drains.[1][2][4]
1. Preparation for Disposal:
-
Ensure all surplus and non-recyclable quantities of the chemical are clearly labeled.
-
The substance should be in a suitable, closed container to await disposal.[1]
2. Spill Management:
-
In the event of a spill, use personal protective equipment.[1][2][4]
-
Sweep or shovel the material and place it into a suitable, closed container for disposal.[1][2][4]
-
Ensure adequate ventilation in the area of the spill.[2][3][4]
3. Waste Collection:
-
Contact a licensed professional waste disposal company to arrange for the collection of the chemical waste.[1][2]
-
Provide the waste disposal service with a copy of the Safety Data Sheet.
4. Contaminated Material Disposal:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.[1][2]
-
Decontaminate any reusable equipment that has come into contact with the chemical.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
First Aid Measures in Case of Exposure
In the event of accidental exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][4] |
| Eye Contact | Flush eyes with water as a precaution.[1] For more significant exposure, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2] |
Always show the Safety Data Sheet to the attending medical professional.[1][4]
References
Personal protective equipment for handling Ethyl 3-(pyridin-2-ylamino)propanoate
Essential Safety and Handling Guide for Ethyl 3-(pyridin-2-ylamino)propanoate
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 103041-38-9), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash hazards. | Protects against splashes, dust, and vapors that can cause eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact, which may cause irritation.[1][2] Proper removal technique is crucial to avoid cross-contamination. |
| Body Protection | A complete suit protecting against chemicals or a lab coat with full sleeves.[1][3] The type of protective equipment must be selected based on the concentration and amount of the substance being handled. | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1][4] Use in a well-ventilated area or under a fume hood. | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental integrity.
2.1. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
PPE: Before handling, don all required personal protective equipment as specified in the table above.
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]
-
Handling Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[6][7]
2.2. Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and reaction with moisture or air.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Plan
3.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5] |
3.2. Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and prevent the substance from entering drains.[1][4]
-
Clean-up: For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][2][4]
3.3. Disposal Plan
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][4]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[4][6]
-
Do not allow the product to enter drains or waterways.[1][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure not readily available)